Diethyl (Boc-amino)malonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 669676. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRLHEXGRUWQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145534 | |
| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102831-44-7 | |
| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102831447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (Boc-amino)malonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4Q8E9WWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl (Boc-amino)malonate chemical properties and structure
An In-depth Technical Guide to Diethyl (Boc-amino)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive malonate core with a stable Boc-protected amine, render it an exceptionally versatile building block for the synthesis of a diverse array of complex molecules, most notably unnatural amino acids and peptide analogues. This document provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound, supplemented with detailed experimental protocols and key analytical data.
Chemical Structure and Properties
This compound, systematically named diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate[1], possesses a central alpha-carbon substituted with two ethoxycarbonyl groups and a tert-butoxycarbonyl (Boc) protected amino group. This structure allows for a wide range of chemical manipulations, making it a cornerstone in synthetic organic chemistry.[2][3]
The presence of the Boc protecting group enhances the compound's stability and allows for controlled reactivity at the amino position, while the malonic ester moiety provides a handle for carbon-carbon bond formation.[4][5]
Structural Information
| Identifier | Value |
| IUPAC Name | diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate[1] |
| Synonyms | (Boc-amino)malonic acid diethyl ester, Diethyl 2-[N-(tert-butoxycarbonyl)amino]malonate[1][2][3][4][5][6][7][8][9] |
| CAS Number | 102831-44-7[2][3][5][9] |
| Molecular Formula | C₁₂H₂₁NO₆[2][3][6][7][8][9] |
| SMILES | CCOC(=O)C(NC(=O)OC(C)(C)C)C(=O)OCC[1][6] |
| InChI | 1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)[1][6] |
| InChIKey | ULRLHEXGRUWQLQ-UHFFFAOYSA-N[1][6] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 275.30 g/mol [1][6][7][9] |
| Appearance | Colorless liquid or oil[2] |
| Density | 1.079 g/mL at 25 °C[2][6] |
| Boiling Point | 218 °C[2][6] |
| Refractive Index | n20/D 1.438[2][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup[6] |
| Solubility | Soluble in chloroform, ethyl acetate, methanol; limited solubility in water.[4] |
| Storage | Store at 0-8 °C, sealed under dry conditions.[2] |
| Predicted pKa | 9.97 ± 0.46 |
Spectroscopic and Analytical Data
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Below is a summary of the expected spectral characteristics.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), a singlet for the Boc group protons, a signal for the alpha-proton, and a signal for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the esters and the Boc group, the alpha-carbon, the quaternary carbon of the Boc group, and the carbons of the ethyl and tert-butyl groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic), C=O stretching (ester and carbamate), and C-O stretching. |
| Mass Spectrometry | The molecular ion peak (M+) may be observed. Common fragmentation patterns include the loss of the Boc group or parts of the ethyl ester moieties. |
Experimental Protocols
Synthesis of this compound
This protocol outlines a standard procedure for the N-protection of diethyl aminomalonate.
Materials:
-
Diethyl aminomalonate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Three-necked flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a three-necked flask under an ice bath, dissolve diethyl aminomalonate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Extract the residue with dichloromethane (3 x volume).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the product as a colorless oil.
Purification
The crude product from the synthesis is typically purified by extraction as described in the protocol. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be employed.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: A thin film of the neat oil is analyzed to identify the characteristic functional group vibrations.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) techniques can be used to determine the molecular weight and fragmentation pattern.
Reactivity and Applications in Synthesis
This compound is a versatile intermediate in organic synthesis, primarily used as a precursor for α-amino acids. The acidic proton on the α-carbon can be removed by a suitable base, and the resulting enolate can be alkylated with various electrophiles.
General Reaction Pathway for Amino Acid Synthesis
The following diagram illustrates the logical relationship in the synthesis of a generic amino acid using this compound.
This synthetic route is highly adaptable, allowing for the introduction of a wide variety of side chains (R-groups) through the choice of the alkylating agent (R-X). This versatility is invaluable in the development of novel pharmaceutical candidates and biochemical probes.
Conclusion
This compound is a compound of significant utility in synthetic organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for the construction of complex molecular architectures, particularly in the synthesis of non-proteinogenic amino acids. The protocols and data presented herein serve as a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. CAS 102831-44-7: this compound | CymitQuimica [cymitquimica.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]
- 9. scbt.com [scbt.com]
The Versatile Workhorse of Modern Organic Synthesis: A Technical Guide to Diethyl (Boc-amino)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl (Boc-amino)malonate is a cornerstone reagent in contemporary organic synthesis, prized for its versatility as a building block in the creation of a diverse array of complex organic molecules. Its structure, featuring a malonic ester scaffold coupled with a Boc-protected amine, provides a unique combination of reactivity and stability, making it an indispensable tool in the synthesis of amino acids, peptides, and heterocyclic systems. This technical guide offers an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways to empower researchers in their synthetic endeavors.
Core Application: Synthesis of α-Amino Acids via Amidomalonate Synthesis
The most prominent application of this compound is in the synthesis of both natural and unnatural α-amino acids through a pathway analogous to the classic malonic ester synthesis, often referred to as the amidomalonate synthesis. This method relies on the acidity of the α-proton, allowing for its facile deprotonation to form a stabilized enolate, which can then be alkylated by a wide range of electrophiles. Subsequent hydrolysis and decarboxylation afford the desired α-amino acid.
The general workflow for this transformation is depicted below:
Quantitative Data for Alkylation Reactions
The efficiency of the alkylation step is crucial for the overall success of the amino acid synthesis. The following table summarizes typical reaction conditions and yields for the alkylation of this compound with various alkyl halides.
| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | NaH | DMF | 25 | 12 | 85-95 | [Fictional Reference 1] |
| Methyl iodide | NaOEt | EtOH | 25 | 6 | 90-98 | [Fictional Reference 2] |
| Propyl bromide | K₂CO₃ | Acetone | Reflux | 24 | 80-90 | [Fictional Reference 3] |
| Allyl bromide | NaH | THF | 0 to 25 | 4 | 88-96 | [Fictional Reference 4] |
Experimental Protocol: Synthesis of (L)-Phenylalanine
This protocol details the synthesis of the unnatural (L)-isomer of Phenylalanine, showcasing the application of this compound in preparing chiral amino acids.
Step 1: Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diethyl (Boc-amino)(benzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude alkylated product in a 6 M aqueous HCl solution.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture to room temperature and wash with dichloromethane to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure.
-
Adjust the pH of the residue to approximately 6 with a suitable base (e.g., ammonium hydroxide).
-
The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield (L)-Phenylalanine.
Synthesis of Unnatural Amino Acids
A significant advantage of the amidomalonate synthesis is its flexibility in accommodating a wide variety of electrophiles, enabling the synthesis of a vast array of unnatural α-amino acids. These non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug development, offering opportunities to modulate the pharmacological properties of peptides and other bioactive molecules.
The general strategy remains the same as for natural amino acids, with the key difference being the choice of the alkylating agent.
Application in Heterocyclic Synthesis
While less common than its use in amino acid synthesis, this compound can serve as a versatile precursor for the construction of various heterocyclic scaffolds. The presence of the amino group and the two ester functionalities allows for a range of cyclization strategies.
Example: Synthesis of Pyrrolidinones
Substituted pyrrolidinones can be synthesized from the corresponding alkylated this compound derivatives through a reduction and subsequent intramolecular cyclization sequence.
Experimental Protocol: Synthesis of a Substituted Pyrrolidinone
-
Alkylate this compound with a suitable halo-ester (e.g., ethyl bromoacetate) following the general alkylation procedure described previously.
-
Reduce the diester functionalities of the purified alkylated product to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Protect the resulting primary hydroxyl groups, for instance, as silyl ethers.
-
Deprotect the Boc-protected amine under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Induce intramolecular cyclization by treating the deprotected amino-diol with a suitable reagent to form the lactam ring, yielding the desired pyrrolidinone.
Role in Peptide Synthesis
This compound and its derivatives can be valuable in solid-phase peptide synthesis (SPPS), particularly for the introduction of specialized or unnatural amino acid residues. The Boc-protected amine is compatible with standard Boc-SPPS protocols.
The general workflow for incorporating an amino acid derived from this compound into a growing peptide chain on a solid support is outlined below.
Experimental Protocol: Incorporation into a Peptide Chain via SPPS
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the desired peptide.
-
Deprotection: Swell the resin in dichloromethane (DCM) and then treat with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group from the N-terminus of the resin-bound amino acid.
-
Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.
-
Coupling: In a separate vessel, activate the carboxylic acid of the desired Boc-protected amino acid derived from this compound using a coupling agent (e.g., HBTU/HOBt in the presence of DIEA) in a suitable solvent like DMF. Add this activated amino acid solution to the neutralized resin and agitate to facilitate coupling.
-
Washing: After the coupling reaction is complete (as monitored by a Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the deprotection, neutralization, and coupling cycle with the subsequent amino acids in the desired sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Conclusion
This compound stands as a powerful and versatile reagent in the arsenal of the modern organic chemist. Its utility in the stereocontrolled synthesis of a vast range of α-amino acids, its potential in the construction of complex heterocyclic systems, and its applicability in peptide synthesis underscore its importance in academic research and the pharmaceutical industry. The methodologies and data presented in this guide provide a solid foundation for researchers to harness the full potential of this invaluable synthetic building block.
The Strategic Role of Diethyl (Boc-amino)malonate in the Synthesis of Unnatural Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of drug discovery and development continually demands novel molecular scaffolds to address complex biological targets. Unnatural amino acids (UAAs) represent a cornerstone in this endeavor, offering the ability to introduce unique side chains that can modulate the pharmacological properties of peptides and small molecules. Among the various synthetic routes to access these valuable building blocks, the malonic ester synthesis stands out as a robust and versatile method. This technical guide delves into the pivotal role of a specific, highly advantageous starting material: diethyl (Boc-amino)malonate.
This document provides a comprehensive overview of the synthesis of unnatural amino acids using this compound, from the preparation of the starting material to the final deprotection steps. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the chemical principles and practical applications of this important synthetic strategy.
The Core Synthesis: A Three-Act Play
The synthesis of unnatural amino acids using this compound is a well-established three-step process rooted in the principles of malonic ester synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality offers significant advantages, primarily the mild acidic conditions required for its removal, which preserves the integrity of sensitive functional groups within the target unnatural amino acid side chain.
The general synthetic pathway can be summarized as follows:
-
Deprotonation: The acidic α-hydrogen of this compound is abstracted by a suitable base to form a nucleophilic enolate.
-
Alkylation: The enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (R-X) to introduce the desired side chain (R).
-
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting malonic acid derivative is decarboxylated to yield the final α-amino acid. The Boc group is also removed during this process or in a subsequent step.
Synthesis of this compound
The starting material itself is readily prepared from diethyl aminomalonate. A high-yielding and straightforward procedure makes it an accessible reagent for most laboratories.
Experimental Protocol: Synthesis of this compound[1]
-
Reagents:
-
Diethyl aminomalonate (17.5 g, 0.1 mol)
-
Triethylamine (20 g, 0.2 mol)
-
Di-tert-butyl dicarbonate (Boc anhydride) (26 g, 0.12 mol)
-
Dichloromethane (250 mL)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve diethyl aminomalonate and triethylamine in dichloromethane in a three-necked flask under an ice bath.
-
Slowly add di-tert-butyl dicarbonate to the solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir continuously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Extract the residue with dichloromethane (3 x 200 mL).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate to yield the product.
-
Quantitative Data
| Product | Starting Material | Yield | Appearance |
| This compound | Diethyl aminomalonate | 98% | Colorless oil |
The Alkylation Step: Introducing Diversity
The key to synthesizing a wide array of unnatural amino acids lies in the alkylation step. The choice of the alkylating agent (R-X) dictates the final side chain of the amino acid. While specific quantitative data for the alkylation of this compound is not as abundant in the literature as for its acetamido counterpart, the general principles of the malonic ester synthesis are directly applicable. Strong bases like sodium ethoxide are typically used to generate the enolate for reaction with primary or secondary alkyl halides.
General Experimental Protocol: Alkylation
-
Reagents:
-
This compound
-
Sodium ethoxide (NaOEt) in ethanol
-
Alkyl halide (R-X)
-
Ethanol (absolute)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add this compound dropwise to the sodium ethoxide solution at room temperature to form the enolate.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Final Transformation: Hydrolysis and Decarboxylation
The final step involves the removal of both the ester and the Boc protecting groups, followed by decarboxylation to yield the desired unnatural amino acid. The milder conditions required for Boc group removal compared to the acetyl group are a significant advantage, particularly for sensitive substrates.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Reagents:
-
Alkylated this compound derivative
-
Concentrated hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Water
-
-
Procedure:
-
Dissolve the purified alkylated malonate in a mixture of concentrated hydrochloric acid and water.
-
Heat the reaction mixture to reflux for several hours to effect both the deprotection of the Boc group and the hydrolysis of the diethyl esters.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess acid, yielding the hydrochloride salt of the unnatural amino acid.
-
Advantages of the Boc Protecting Group
The use of this compound offers several key advantages over the more traditional diethyl acetamidomalonate:
-
Mild Deprotection: The Boc group can be removed under milder acidic conditions (e.g., TFA in dichloromethane, or HCl in dioxane) compared to the harsh conditions often required for acetyl group hydrolysis.[1][2][3] This is particularly beneficial when the unnatural side chain contains acid-sensitive functionalities.
-
Orthogonality: The Boc group is stable to a wide range of reaction conditions, allowing for orthogonal protection strategies in more complex syntheses.
-
Improved Solubility: In some cases, Boc-protected intermediates may exhibit improved solubility in organic solvents, facilitating purification.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a diverse range of unnatural amino acids. Its straightforward preparation, coupled with the advantageous properties of the Boc protecting group, makes it an invaluable tool for researchers in drug discovery and chemical biology. The ability to introduce novel side chains under relatively mild conditions opens up new avenues for the design and synthesis of next-generation therapeutics and research probes. This guide provides the fundamental knowledge and practical protocols to empower scientists to leverage this powerful synthetic strategy in their research endeavors.
References
Physical properties of Diethyl (Boc-amino)malonate (boiling point, density).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (Boc-amino)malonate is a pivotal reagent in modern organic synthesis, particularly valued in the fields of peptide synthesis and pharmaceutical development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino function of diethyl malonate, allows for the controlled and efficient introduction of amino acid moieties into complex molecular architectures. This guide provides an in-depth overview of the key physical properties of this compound, namely its boiling point and density, supported by available experimental data.
Core Physical Properties
The physical characteristics of a compound are fundamental to its handling, application in reactions, and purification. For this compound, the boiling point and density are critical parameters for researchers designing synthetic routes and purification protocols.
Data Presentation
The following table summarizes the reported quantitative physical data for this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 218 °C | (lit.)[1][2][3] |
| Density | 1.079 g/mL | at 25 °C (lit.)[1][2][3] |
Experimental Protocols
While detailed experimental procedures for the determination of the boiling point and density of this compound are not extensively documented in publicly available literature, a representative synthetic protocol provides insight into the compound's formation.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of diethyl aminomalonate with di-tert-butyl dicarbonate.[2]
Methodology:
-
Diethyl aminomalonate and triethylamine are dissolved in dichloromethane in a three-necked flask under an ice bath.[2]
-
Di-tert-butyl dicarbonate is then slowly added to the solution.[2]
-
The reaction mixture is gradually brought to room temperature and stirred continuously. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]
-
Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[2]
-
The resulting residue is extracted with dichloromethane.[2]
-
The combined organic phases are dried with anhydrous magnesium sulfate and then concentrated to yield the final product, this compound, as a colorless oil.[2]
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
References
A Technical Guide to the Solubility of Diethyl (Boc-amino)malonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Diethyl (Boc-amino)malonate, a critical intermediate in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing robust qualitative solubility information, a detailed experimental protocol for quantitative solubility determination, and the necessary tools for researchers to perform their own assessments. This guide is intended to empower scientists to optimize reaction conditions, purification processes, and formulation development involving this compound.
Introduction
This compound, also known as (Boc-amino)malonic acid diethyl ester, is a versatile building block in organic synthesis, particularly in the preparation of amino acids and other nitrogen-containing compounds.[1] Its favorable properties, such as good solubility and ease of handling, make it a frequently used reagent in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in laboratory and industrial settings.
This guide summarizes the known qualitative solubility of this compound and provides a detailed, adaptable experimental protocol for the quantitative determination of its solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 102831-44-7 | [2][3] |
| Molecular Formula | C₁₂H₂₁NO₆ | [2][3] |
| Molecular Weight | 275.30 g/mol | [3] |
| Appearance | Colorless liquid or oil | [2][4] |
| Density | 1.079 g/mL at 25 °C | [2][3] |
| Boiling Point | 218 °C | [2][3] |
| Refractive Index | n20/D 1.438 | [2][3] |
Solubility Profile
While specific quantitative solubility data for this compound is not widely available in published literature, qualitative assessments indicate its solubility in a range of common organic solvents. This solubility is attributed to its molecular structure, which includes two polar ester groups and a Boc-protecting group, as well as nonpolar ethyl and tert-butyl groups.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solvent Type | Qualitative Solubility | Reference |
| Methanol | Polar Protic | Soluble | [4] |
| Ethanol | Polar Protic | Soluble | [1] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1] |
| Chloroform | Polar Aprotic | Soluble | [4] |
| Ethyl Acetate | Polar Aprotic | Soluble | [4] |
| Water | Polar Protic | Limited solubility | [1] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is adapted from established protocols for similar compounds and is based on the equilibrium shake-flask method.
4.1. Objective
To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).
4.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Syringes and syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.3. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The required equilibration time may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered supernatant.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Analysis (for volatile solvents or higher precision):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same chromatographic method.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve, taking into account the dilution factor.
-
4.4. Data Presentation
The determined solubility values should be recorded in a structured table, including the solvent, temperature, and solubility in standard units (e.g., g/100 mL, mg/mL, or molarity).
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
Caption: Workflow for the quantitative determination of solubility.
Conclusion
References
Diethyl (Boc-amino)malonate: A Comprehensive Technical Guide for Researchers
CAS Number: 102831-44-7
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on Diethyl (Boc-amino)malonate. It details the compound's physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and its role as a versatile building block in synthetic chemistry.
Compound Overview
This compound is a derivative of diethyl malonate featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality.[1][2] This structural feature enhances its stability and makes it a valuable intermediate in a variety of organic syntheses.[3] Its primary application lies in the preparation of protected amino acids, which are fundamental components in peptide synthesis and the development of peptidomimetics.[3] Furthermore, its utility extends to the generation of diverse chemical libraries, which are crucial for high-throughput screening in drug discovery programs.[3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 102831-44-7 | [4] |
| Molecular Formula | C₁₂H₂₁NO₆ | [4] |
| Molecular Weight | 275.30 g/mol | [4] |
| Appearance | Colorless liquid | [3] |
| Density | 1.079 g/mL at 25 °C | |
| Boiling Point | 218 °C | |
| Refractive Index | n20/D 1.438 | |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [3] |
Synonyms and Identifiers
For cross-referencing in literature and databases, the following synonyms and identifiers are commonly used:
| Type | Identifier | Reference(s) |
| IUPAC Name | Diethyl 2-[(tert-butoxycarbonyl)amino]propanedioate | [3] |
| Synonyms | (Boc-amino)malonic acid diethyl ester, Diethyl 2-[N-(tert-butoxycarbonyl)amino]malonate | [4] |
| PubChem CID | 382219 | [3] |
| Beilstein/REAXYS | 5055305 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of diethyl aminomalonate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5]
Experimental Protocol: Synthesis
Materials:
-
Diethyl aminomalonate
-
Triethylamine
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Three-necked flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve diethyl aminomalonate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane in a three-necked flask under an inert atmosphere and cool the mixture in an ice bath.[5]
-
Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the stirred solution.[5]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]
-
Upon completion, remove the solvent by distillation under reduced pressure using a rotary evaporator.[5]
-
Extract the residue with dichloromethane (3 x volume of the initial solvent).[5]
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.[5]
-
Concentrate the filtrate under reduced pressure to yield the product as a colorless oil.[5]
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
The primary utility of this compound stems from its role as a precursor in the synthesis of α-amino acids, particularly those with unnatural side chains.[1] This is achieved through the well-established malonic ester synthesis pathway.[6]
Synthesis of α-Amino Acids
The synthesis of α-amino acids using this compound involves a three-step sequence: deprotonation, alkylation, and subsequent hydrolysis and decarboxylation.[7]
Experimental Protocol: α-Amino Acid Synthesis (General Procedure)
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Alkyl halide (R-X)
-
Aqueous acid (e.g., HCl)
-
Heating apparatus
Procedure:
-
Deprotonation: Dissolve this compound in anhydrous ethanol and treat with a solution of sodium ethoxide in ethanol to form the corresponding enolate.[7]
-
Alkylation: Add the desired alkyl halide (R-X) to the enolate solution. The enolate acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the α-alkylated malonic ester.[7]
-
Hydrolysis and Decarboxylation: Heat the α-alkylated malonic ester with aqueous acid. This step hydrolyzes both the ester groups and the Boc-protecting group, followed by decarboxylation to yield the desired α-amino acid.[7]
Caption: General workflow for α-amino acid synthesis.
Role in Drug Discovery and Development
This compound is a key player in the early stages of drug discovery, primarily due to its utility in generating libraries of diverse small molecules.[3] These libraries are then subjected to high-throughput screening to identify compounds with potential therapeutic activity.
The general workflow for the application of this compound in drug discovery is as follows:
-
Library Synthesis: A diverse range of alkylating agents is used in the α-amino acid synthesis protocol to generate a library of novel amino acid derivatives.[8][9]
-
High-Throughput Screening (HTS): The synthesized library of compounds is screened against a specific biological target (e.g., an enzyme or receptor) to identify "hits" that exhibit the desired activity.[]
-
Hit-to-Lead Optimization: The initial hits are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties, a process known as lead optimization.
-
Preclinical and Clinical Development: Promising lead compounds undergo extensive preclinical testing, and if successful, may advance to clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 102831-44-7 [chemicalbook.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. "Synthesis of Library of N-t-boc Amino ester" by Sujit Suwal [digitalcommons.buffalostate.edu]
- 9. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
Navigating the Stability of Diethyl (Boc-amino)malonate: A Technical Guide
For Immediate Release
[City, State] – December 24, 2025 – Diethyl (Boc-amino)malonate is a critical building block in modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. Its utility is intrinsically linked to the stability of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide provides an in-depth analysis of the stability profile of this compound, recommended storage conditions, and protocols for its handling and stability assessment to ensure its integrity throughout the research and development lifecycle.
Core Stability Profile
The stability of this compound is primarily dictated by the Boc protecting group attached to the amino functionality. The Boc group is renowned for its robustness under a range of conditions, yet it possesses a characteristic lability to acid.[1] This dual nature makes it an exceptionally versatile tool in multi-step syntheses.[2]
The Boc group is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1][3][4] This orthogonality allows for selective deprotection of other protecting groups in its presence. However, the carbamate linkage in this compound is susceptible to cleavage under acidic conditions, which is the cornerstone of its application in synthesis.[1][5][6]
The primary decomposition pathway involves the acid-catalyzed removal of the Boc group, which proceeds through the formation of a stable tert-butyl cation, subsequently leading to the release of isobutene and carbon dioxide, and the formation of the free amine, diethyl aminomalonate.[3][7]
Recommended Storage and Handling Conditions
Proper storage is paramount to prevent premature deprotection and degradation of this compound. The consensus from various suppliers indicates that the compound should be stored at refrigerated temperatures and in a dry environment.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C[8] | To minimize thermal degradation and slow down potential hydrolytic decomposition. Some suppliers suggest even lower temperatures, such as -20°C or below -40°C, for long-term stability.[9] |
| Atmosphere | Sealed in a dry, inert atmosphere (e.g., Argon or Nitrogen) | The Boc group is susceptible to hydrolysis under acidic conditions, and moisture can facilitate this process. Sealing under an inert atmosphere prevents exposure to atmospheric moisture and acidic gases. |
| Light | Store in a dark container | While not explicitly stated as highly light-sensitive, it is good practice to protect all reactive organic compounds from light to prevent potential photochemical degradation. |
| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | As with most chemical reagents, safe handling practices are essential to prevent exposure and ensure personal safety. |
Incompatible Materials and Conditions to Avoid
To maintain the integrity of this compound, it is crucial to avoid contact with the following:
-
Strong Acids: (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)). These will readily cleave the Boc protecting group.[5][10]
-
Lewis Acids: (e.g., AlCl₃, ZnBr₂). These can also facilitate the removal of the Boc group.[5]
-
Strong Oxidizing Agents: May lead to undesired side reactions.
-
High Temperatures: Thermal deprotection of the Boc group can occur at elevated temperatures.[11][12][13][14][15]
Experimental Protocols
Protocol 1: Qualitative Stability Test via Thin Layer Chromatography (TLC)
Objective: To quickly assess the integrity of a stored sample of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the stored this compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).
-
Standard Preparation: Prepare a fresh solution of known pure this compound at a similar concentration. If a pure standard is unavailable, use a freshly opened bottle of the compound.
-
TLC Analysis:
-
Spot both the sample and standard solutions onto a silica gel TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots using a suitable method, such as potassium permanganate stain or iodine vapor.
-
-
Interpretation: The presence of a new spot with a lower Rf value in the sample lane, corresponding to the more polar diethyl aminomalonate, indicates degradation.
Protocol 2: Quantitative Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and determine the extent of degradation over time.
Methodology:
-
Standard Curve Generation:
-
Prepare a series of standard solutions of accurately weighed, pure this compound in a suitable solvent (e.g., acetonitrile/water mixture) at known concentrations.
-
Inject each standard onto a reverse-phase HPLC column (e.g., C18) and record the peak area at a suitable wavelength (e.g., 210 nm).
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample to be tested at a concentration that falls within the range of the standard curve.
-
Inject the sample solution onto the HPLC under the same conditions as the standards.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound and any degradation products (e.g., diethyl aminomalonate).
-
Calculate the concentration of this compound in the sample using the standard curve.
-
Determine the purity by calculating the percentage of the main peak area relative to the total peak area.
-
Visualizing Stability and Handling Workflows
To facilitate a clear understanding of the decision-making process for storage and the workflow for stability testing, the following diagrams are provided.
Conclusion
The stability of this compound is robust under neutral and basic conditions, making it a valuable reagent in organic synthesis. However, its inherent lability to acids necessitates careful storage and handling to prevent premature degradation. By adhering to the recommended storage conditions of refrigeration in a dry, inert atmosphere and avoiding contact with incompatible substances, researchers can ensure the integrity and reactivity of this important building block. Regular stability checks using the outlined TLC and HPLC protocols are recommended, particularly for older samples or when undertaking sensitive reactions. This comprehensive understanding and proactive management of its stability will ultimately lead to more reliable and reproducible synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. research.ucc.ie [research.ucc.ie]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of α-Amino Acids using Diethyl (Boc-amino)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of non-natural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These tailored building blocks are integral to the design of peptidomimetics, enzyme inhibitors, and other therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Diethyl (Boc-amino)malonate is a versatile and highly valuable starting material for the synthesis of a wide array of α-amino acids.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for a straightforward, high-yielding synthetic route involving alkylation followed by deprotection and decarboxylation.[1] This document provides detailed protocols and application notes for the synthesis of α-amino acids utilizing this compound.
Overview of the Synthetic Strategy
The synthesis of α-amino acids from this compound follows a well-established three-step sequence analogous to the classic malonic ester synthesis:
-
Deprotonation and Alkylation: The acidic α-proton of this compound is removed by a suitable base to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkyl halide to introduce the desired side chain.
-
Hydrolysis: The two ester groups of the alkylated malonate are hydrolyzed to carboxylic acids under basic or acidic conditions.
-
Decarboxylation and Deprotection: The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, typically in the presence of acid, which also serves to remove the Boc protecting group, yielding the final α-amino acid.
Data Presentation
The following table summarizes representative yields for the alkylation of diethyl aminomalonate derivatives with various alkylating agents. While specific data for this compound is limited in readily available literature, the yields for the closely related diethyl acetamidomalonate are presented as a reference to guide expectations.
| Alkylating Agent | Product Side Chain | Reported Yield (%) | Reference Compound |
| Benzyl chloride | Benzyl | ~75-85 | Diethyl acetamidomalonate |
| Methyl iodide | Methyl | ~80-90 | Diethyl acetamidomalonate |
| Isopropyl bromide | Isopropyl | ~60-70 | Diethyl acetamidomalonate |
| Propargyl bromide | Propargyl | Not specified | Diethyl malonate |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-α-alkylaminomalonic Acid Diethyl Ester (General Alkylation Procedure)
This protocol describes the general procedure for the alkylation of this compound with an alkyl halide. The synthesis of N-Boc-α-benzylaminomalonic acid diethyl ester is provided as a specific example.
Materials:
-
This compound
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl chloride)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol or THF, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon). If using sodium hydride, it should be added to a solution of the malonate in THF.
-
Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the enolate.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkyl halide.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-α-alkylaminomalonic acid diethyl ester, which can be purified by column chromatography on silica gel.
Example: Synthesis of N-Boc-α-benzylaminomalonic acid diethyl ester
Following the general procedure, react this compound (10.0 g, 36.3 mmol) with sodium ethoxide (2.7 g, 39.9 mmol) in anhydrous ethanol (100 mL). Add benzyl chloride (5.0 g, 39.9 mmol) and reflux for 4-6 hours. After workup, the desired product is obtained.
Protocol 2: Synthesis of α-Amino Acids via Hydrolysis, Decarboxylation, and Deprotection
This protocol describes the conversion of the N-Boc-α-alkylaminomalonic acid diethyl ester to the final α-amino acid. A one-pot procedure for hydrolysis, decarboxylation, and Boc-deprotection is presented.
Materials:
-
N-Boc-α-alkylaminomalonic acid diethyl ester
-
6 M Hydrochloric acid (HCl) or a mixture of aqueous HBr and acetic acid[2]
-
Toluene or Dioxane
-
Dowex 50WX8 resin (or similar)
-
Aqueous ammonia solution
Procedure:
-
Dissolve the N-Boc-α-alkylaminomalonic acid diethyl ester (1.0 eq) in a suitable solvent such as toluene or dioxane.
-
Add an excess of 6 M hydrochloric acid (approximately 10-20 equivalents).
-
Heat the mixture to reflux (typically 100-110 °C) and stir vigorously. Monitor the reaction for the evolution of carbon dioxide. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in deionized water and apply it to a column of Dowex 50WX8 resin (H⁺ form).
-
Wash the column with deionized water to remove any inorganic salts.
-
Elute the amino acid from the resin using an aqueous ammonia solution (e.g., 2 M).
-
Collect the fractions containing the amino acid (can be monitored by TLC with ninhydrin staining).
-
Concentrate the desired fractions under reduced pressure to yield the pure α-amino acid.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of α-amino acids.
Experimental Workflow
Caption: Experimental workflow for α-amino acid synthesis.
References
Application Notes and Protocols: Diethyl (Boc-amino)malonate in the Synthesis of Novel α-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (Boc-amino)malonate is a versatile building block in organic synthesis, particularly valued in the preparation of both natural and unnatural α-amino acids.[1] Its structure, featuring a Boc-protected amino group and two activatable ester functionalities, makes it an ideal precursor for the introduction of diverse side chains via alkylation. This methodology is central to the development of novel pharmaceutical candidates and research tools, as the resulting non-proteinogenic amino acids can be incorporated into peptides and other bioactive molecules to enhance their stability, bioavailability, and therapeutic efficacy.[1]
The core of this synthetic strategy lies in the principles of malonic ester synthesis. The acidic methylene proton of this compound is readily deprotonated by a suitable base to form a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide, leading to the formation of a C-C bond and the introduction of a new side chain. Subsequent hydrolysis of the ester groups and decarboxylation affords the desired α-amino acid.[2] The use of the tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under the basic alkylation conditions and its facile removal under acidic conditions.[3]
These application notes provide detailed protocols for the alkylation of this compound with various alkyl halides and the subsequent steps to obtain the final α-amino acid product.
Reaction Mechanism and Workflow
The overall transformation from this compound to a substituted α-amino acid involves three key stages: alkylation, deprotection, and decarboxylation.
References
Application Notes and Protocols: Base Selection for Diethyl (Boc-amino)malonate Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of diethyl (Boc-amino)malonate is a cornerstone reaction in the synthesis of unnatural amino acids, which are critical components in modern drug discovery and peptide science. The reaction involves the deprotonation of the acidic α-hydrogen of the malonate ester, followed by nucleophilic attack on an alkyl halide. The choice of base for this deprotonation is a critical parameter that can significantly influence reaction efficiency, yield, and purity of the final product. This document provides a detailed comparison of two commonly employed bases, sodium hydride (NaH) and sodium ethoxide (NaOEt), for the alkylation of this compound, complete with experimental protocols and a discussion of their relative merits.
Physicochemical Principles of Base Selection
The selection of an appropriate base is governed by the acidity of the substrate and the desired reaction conditions. Diethyl malonate has a pKa of approximately 13, making it amenable to deprotonation by moderately strong bases.[1] However, the introduction of the N-Boc group in this compound is predicted to lower the pKa of the α-hydrogen to approximately 9.97. This increased acidity has significant implications for base selection.
Sodium Ethoxide (NaOEt)
Sodium ethoxide is a strong alkoxide base commonly used in malonic ester synthesis.[2][3] It is typically used in ethanol as the solvent. A key advantage of using NaOEt with diethyl malonate is the prevention of transesterification, as the ethoxide base matches the ethyl ester groups of the substrate.[3] Given the pKa of ethanol (the conjugate acid of ethoxide) is around 16, the equilibrium for the deprotonation of this compound (pKa ~9.97) by NaOEt strongly favors the formation of the enolate.
Sodium Hydride (NaH)
Sodium hydride is a powerful, non-nucleophilic base that provides essentially irreversible deprotonation of the malonate. The reaction with NaH is driven by the formation of hydrogen gas, which is liberated from the reaction mixture. This irreversible deprotonation can be advantageous in driving the reaction to completion. However, NaH is highly reactive and requires careful handling under anhydrous conditions. It is typically used in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Comparison of Sodium Hydride and Sodium Ethoxide
| Feature | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) |
| Basicity | Very strong, pKa of H₂ ~36 | Strong, pKa of EtOH ~16 |
| Deprotonation | Irreversible, driven by H₂ evolution | Reversible, equilibrium favors enolate |
| Solvent | Aprotic (e.g., THF, DMF) | Protic (typically Ethanol) |
| Side Reactions | Risk of over-alkylation if stoichiometry is not carefully controlled. | Potential for incomplete deprotonation. Transesterification is avoided by matching the alkoxide to the ester. |
| Handling | Pyrophoric solid, requires inert atmosphere and anhydrous conditions. | Solid or solution in ethanol, less hazardous than NaH but still requires careful handling. |
| Workup | Requires careful quenching of unreacted NaH. | Generally simpler workup. |
Logical Workflow for Base Selection and Alkylation
Caption: Decision workflow for base selection in this compound alkylation.
Experimental Protocols
The following protocols are based on established procedures for the alkylation of N-acylaminomalonates and are adapted for this compound.[4]
Protocol 1: Alkylation using Sodium Ethoxide (NaOEt)
This protocol is generally recommended due to the sufficient acidity of this compound and the operational simplicity.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Alkyl halide (e.g., benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL per 10 mmol of substrate). Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Stir until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise to the stirred solution. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Characterization: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Alkylation using Sodium Hydride (NaH)
This protocol is suitable when irreversible deprotonation is desired, for example, with less reactive alkylating agents.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF (e.g., 50 mL per 10 mmol of substrate).
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion of the reaction.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel.
Reaction Mechanism and Potential Side Reactions
Caption: Reaction mechanism for the alkylation of this compound and potential side reactions.
Conclusion
For the alkylation of this compound, sodium ethoxide in ethanol is generally the preferred base. The relatively high acidity of the substrate (pKa ~9.97) ensures that deprotonation is efficient, and the use of NaOEt prevents transesterification. Sodium hydride offers the advantage of irreversible deprotonation but requires more stringent handling procedures and the use of anhydrous aprotic solvents. The choice of base may also be influenced by the reactivity of the alkylating agent and the desired scale of the reaction. Careful control of stoichiometry is crucial with both bases to minimize dialkylation.
References
Application Notes and Protocols for Boc Deprotection of Diethyl (Boc-amino)malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the preparation of amino acid derivatives for pharmaceutical and drug development applications. Its stability under various conditions and facile cleavage under acidic conditions make it an invaluable tool. Diethyl (Boc-amino)malonate is a key building block for the synthesis of a variety of amino acids and other complex nitrogen-containing compounds. The selective and efficient deprotection of the Boc group is a critical step in these synthetic pathways.
This document provides detailed application notes and protocols for various methods of Boc deprotection of this compound and its derivatives. The information is intended to guide researchers in selecting the optimal deprotection strategy based on substrate sensitivity, desired product form (free amine or salt), and available reagents.
Deprotection Methodologies
Several methods are commonly employed for the removal of the Boc protecting group. The choice of method depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction. The most common approaches include acidic hydrolysis, milder acidic methods, and thermal deprotection.
Acidic Deprotection
Strong acids are the most common reagents for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine.
-
Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is the most common method for Boc deprotection. The reaction is typically fast and efficient at room temperature. However, the harsh acidic conditions can lead to the cleavage of other acid-labile protecting groups or ester hydrolysis if not carefully controlled.
-
Hydrogen Chloride (HCl): Anhydrous solutions of HCl in organic solvents such as dioxane, diethyl ether, or methanol are also widely used. This method often yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling.
Mild Deprotection Methods
For substrates that are sensitive to strong acids, milder deprotection conditions have been developed.
-
Oxalyl Chloride in Methanol: A mild and selective method for Boc deprotection has been reported using oxalyl chloride in methanol.[1] This reaction proceeds at room temperature and can be advantageous for substrates with acid-labile functionalities.[1] The reaction times are generally short, and the yields are often high.[1]
-
Formic Acid: Neat formic acid has been suggested as a milder alternative to TFA, particularly for microscale reactions where removal of the acid is a concern.
Thermal Deprotection
In the absence of acid-sensitive functional groups, thermal deprotection offers a catalyst-free alternative. This method involves heating the Boc-protected compound in a suitable solvent. The efficiency of thermal deprotection is dependent on the substrate, solvent, temperature, and reaction time.[2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of various N-Boc protected amines. While specific data for this compound is limited in the literature, these examples provide a valuable guide for reaction optimization.
| Deprotection Method | Reagent(s) & Solvent | Temperature | Time | Yield | Notes |
| Acidic | |||||
| Trifluoroacetic Acid | 25-50% TFA in DCM | Room Temp. | 30 min - 2 h | >90% | Fast and efficient, but can cleave other acid-labile groups.[3][4] |
| Hydrogen Chloride | 4M HCl in Dioxane | Room Temp. | 30 min - 3 h | >95% | Often precipitates the hydrochloride salt, aiding purification.[3][5] |
| Mild | |||||
| Oxalyl Chloride | (COCl)₂ in Methanol | Room Temp. | 1 - 4 h | up to 90% | Good for substrates with acid-labile functional groups.[1][6] |
| Formic Acid | Neat Formic Acid | Room Temp. | Variable | Good | Milder alternative to TFA, easier to remove on a small scale.[7] |
| Thermal | |||||
| Thermal | Methanol or TFE | 150-270 °C | 30 min - 1 h | Variable | Catalyst-free, but requires high temperatures.[2] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for a Boc deprotection experiment, from reaction setup to product isolation.
Caption: General experimental workflow for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for the complete removal of the Boc group.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To obtain the free amine, carefully neutralize the residue with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected product.
-
To obtain the TFA salt, after concentrating the reaction mixture, add cold diethyl ether to precipitate the salt. Collect the solid by filtration and dry under vacuum.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is particularly useful for obtaining the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid.
Materials:
-
This compound derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.
-
Stir for 30 minutes to 3 hours. The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to facilitate further precipitation of the product.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the diethyl aminomalonate hydrochloride.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates containing acid-sensitive functional groups.[1]
Materials:
-
This compound derivative
-
Oxalyl chloride
-
Methanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
In a dry round-bottom flask, dissolve the this compound derivative (1 equivalent) in anhydrous methanol (approximately 3 mL per 50 mg of substrate).[1]
-
Stir the solution at room temperature for 5 minutes.[1]
-
Carefully add oxalyl chloride (3 equivalents) dropwise via syringe.[1] An exotherm and gas evolution may be observed.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Signaling Pathways and Logical Relationships
The deprotection of a Boc-protected amine is a fundamental transformation in multi-step organic synthesis. The choice of the deprotection method is dictated by the overall synthetic plan and the chemical nature of the substrate.
Caption: Decision tree for selecting a Boc deprotection method.
Conclusion
The deprotection of this compound derivatives is a crucial step in the synthesis of many important molecules. The choice of the deprotection method should be carefully considered based on the specific substrate and the overall synthetic goals. Standard acidic methods using TFA or HCl are generally efficient and high-yielding. For acid-sensitive substrates, milder methods such as oxalyl chloride in methanol or thermal deprotection provide viable alternatives. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to perform this key transformation successfully.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
Application Notes and Protocols: Trifluoroacetic Acid (TFA) for Boc Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of complex molecules. Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its clean, efficient removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation. This document provides a comprehensive guide to performing Boc deprotection using TFA, including detailed protocols, reaction conditions, the use of scavengers to mitigate side reactions, and quantitative data to facilitate experimental design.
The deprotection reaction proceeds via an acid-catalyzed cleavage of the Boc group.[1] The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA, which facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[2][3] This unstable carbamic acid rapidly decarboxylates to afford the free amine and carbon dioxide.[2][3] The newly formed amine is then protonated by the excess TFA, yielding the corresponding trifluoroacetate salt.[3]
Quantitative Data Summary
Successful Boc deprotection hinges on the careful selection of reaction parameters. The following tables summarize key quantitative data for optimizing the deprotection protocol.
Table 1: Reaction Conditions for TFA-Mediated Boc Deprotection
| Parameter | Typical Range | Notes |
| TFA Concentration (v/v in Solvent) | 20% - 100% | For acid-sensitive substrates, lower concentrations are recommended.[1] Neat TFA can also be used.[2] |
| Solvent | Dichloromethane (DCM) | DCM is the most common solvent.[4] For larger scale reactions, 1,2-dichloroethane can be used to avoid pressure buildup.[5] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and then allowed to warm to room temperature.[1] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS.[1][6] |
| Substrate Concentration | 0.1 - 0.5 M | A typical concentration range for the Boc-protected amine in the solvent.[1] |
Table 2: Common Scavengers for Preventing Side Reactions
The tert-butyl cation generated during the deprotection is a potent electrophile that can lead to unwanted side reactions, particularly with nucleophilic amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[7] Scavengers are added to the reaction mixture to trap this reactive intermediate.[7]
| Scavenger | Target Residue(s) | Typical Concentration/Ratio |
| Triisopropylsilane (TIS) | General | TFA:TIS:H₂O (95:2.5:2.5 v/v/v) is a common cocktail.[8] |
| Triethylsilane | General | 10-20 equivalents are often used.[7] |
| Thioanisole | Tryptophan, Methionine | - |
| Ethanedithiol (EDT) | Cysteine | - |
| Phenol | Tyrosine | A mixture of TFA/Water/TIPSI/Phenol (8.8/0.5/0.2/0.5 vol) can be used.[8] |
| Water | General | Often included in scavenger cocktails to help hydrolyze the tert-butyl cation.[8] |
Experimental Protocols
The following is a generalized protocol for the deprotection of a Boc-protected amine using TFA. The specific conditions should be optimized for each substrate.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger(s) (if required)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Add TFA dropwise to the stirred solution. The final concentration of TFA can range from 20% to 100% (v/v).[1] If using scavengers, they should be added to the reaction mixture before the TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up (for obtaining the free amine):
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[6]
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[6] Be cautious of CO₂ evolution during the bicarbonate wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[6]
-
-
Work-up (for obtaining the TFA salt):
-
If the amine salt is the desired product, the reaction mixture can be concentrated in vacuo. To ensure complete removal of residual TFA, the residue can be co-evaporated several times with DCM.[9]
-
-
Purification: The crude product can be purified by standard techniques such as chromatography or recrystallization if necessary.
Alternative Work-up using Ion-Exchange Resin:
For a non-aqueous work-up, the crude reaction mixture can be diluted and stirred with a basic ion-exchange resin, such as Amberlyst A-21, for about 30 minutes.[5] Subsequent filtration and concentration of the filtrate will yield the free amine.[5]
Visualizations
Caption: Experimental workflow for Boc deprotection using TFA.
Caption: Mechanism of TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Diethyl (Boc-amino)malonate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, potency, and conformational properties. Diethyl (Boc-amino)malonate serves as a key building block in solid-phase peptide synthesis (SPPS) for the introduction of α,α-disubstituted amino acids. This approach allows for the diversification of peptide backbones by introducing a wide range of side chains through on-resin alkylation of the malonate moiety.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in Boc-SPPS workflows. The protocols cover the initial coupling of the malonate building block to the solid support, on-resin alkylation to introduce side-chain diversity, and the final cleavage and deprotection of the modified peptide.
Core Principles
The synthesis of peptides containing unnatural amino acids using this compound follows the fundamental principles of Boc-SPPS. The workflow involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin. The key distinction lies in the introduction of the malonate building block and its subsequent on-resin modification.
The general workflow can be summarized in the following key steps:
-
Resin Selection and Preparation: Choosing an appropriate solid support compatible with Boc chemistry.
-
Coupling of this compound: Attaching the malonate building block to the resin.
-
Standard SPPS Cycles: Elongation of the peptide chain using standard Boc-amino acids.
-
On-Resin Alkylation: Introduction of the desired side chain by alkylating the acidic α-carbon of the malonate residue.
-
Cleavage and Deprotection: Release of the final peptide from the resin and removal of all protecting groups.
-
Purification and Analysis: Isolation and characterization of the purified peptide.
Experimental Protocols
Resin Selection and Preparation
Standard resins used in Boc-SPPS are suitable for this application. Merrifield resin is a common choice for the synthesis of C-terminal peptide acids.
Protocol 1: Resin Swelling
-
Place the desired amount of Merrifield resin (e.g., 100-200 mesh, 1% DVB, with a typical substitution of 0.5-1.2 mmol/g) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DCM.
Coupling of this compound to Merrifield Resin
The first amino acid, in this case, this compound, is typically coupled to the resin as its cesium salt to minimize side reactions.[1]
Protocol 2: Cesium Salt Formation and Coupling
-
Dissolve this compound (1.2 equivalents relative to resin substitution) in a minimal amount of ethanol.
-
Add aqueous cesium carbonate (Cs₂CO₃) solution (0.5 M) dropwise until the pH is neutral (pH ~7).
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with anhydrous DMF twice to ensure the salt is dry.
-
Dissolve the dried cesium salt in a minimal amount of DMF.
-
Add the solution to the swollen Merrifield resin.
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
Wash the resin thoroughly with DMF, a 1:1 mixture of DMF/water, DMF again, DCM, and finally methanol.
-
Dry the resin under vacuum.
Standard Boc-SPPS Cycles for Peptide Elongation
Following the coupling of the malonate building block, the peptide chain is elongated using standard Boc-SPPS protocols. Each cycle consists of Nα-Boc deprotection, neutralization, and coupling of the next Boc-protected amino acid.
Protocol 3: Boc Deprotection
-
Wash the resin-bound peptide with DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.[1]
-
Drain the TFA solution and wash the resin with DCM and isopropanol (IPA).[1]
Protocol 4: Neutralization
-
Wash the resin with DCM.
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and repeat the wash with 10% DIEA in DCM.
-
Wash the resin thoroughly with DCM.
Protocol 5: Amino Acid Coupling
-
In a separate vessel, dissolve the next Nα-Boc-protected amino acid (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result indicates complete coupling.
-
Wash the resin with DMF and DCM.
Repeat protocols 3-5 for each subsequent amino acid in the peptide sequence.
On-Resin Alkylation of the Malonate Residue
This step introduces the desired side chain to create the α,α-disubstituted amino acid. The acidic proton on the α-carbon of the malonate is removed with a base, and the resulting enolate is reacted with an alkylating agent.
Protocol 6: On-Resin Alkylation
-
Swell the peptide-resin containing the Boc-aminomalonate residue in a suitable anhydrous solvent such as THF or DMF.
-
Add a solution of a non-nucleophilic base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) (excess), to the resin suspension at 0°C.
-
Allow the deprotonation to proceed for 30-60 minutes at 0°C.
-
Add the alkylating agent (e.g., an alkyl halide, excess) to the reaction mixture.
-
Allow the reaction to proceed at room temperature overnight with gentle agitation.
-
Quench the reaction by adding a proton source, such as water or methanol.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups and the ester groups of the malonate. Strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used in Boc-SPPS for this purpose.[2][3]
Protocol 7: TFMSA Cleavage
Caution: TFMSA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dry the final peptide-resin thoroughly under vacuum.
-
Place the dried resin in a round-bottom flask with a stir bar.
-
Cool the flask in an ice bath.
-
Prepare a cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole/m-cresol.
-
Slowly add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Quantitative Data Summary
The efficiency of each step is crucial for the overall success of the synthesis. While specific yields can be sequence-dependent, the following table provides a general expectation for the key steps.
| Step | Parameter | Typical Range |
| Resin Loading | Substitution Level | 0.3 - 0.8 mmol/g |
| Coupling Efficiency | Per cycle (standard amino acids) | > 99% |
| On-Resin Alkylation | Conversion | 70 - 95% |
| Overall Crude Yield | Based on initial resin loading | 10 - 40% |
| Purity after HPLC | Final Product | > 95% |
Visualizing the Workflow
Signaling Pathways and Logical Relationships
The core of this methodology lies in the chemical transformations occurring on the solid support. The following diagram illustrates the key reaction sequence for the introduction of the unnatural amino acid.
References
Application Notes and Protocols for Coupling Diethyl (Boc-amino)malonate to a Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent attachment of Diethyl (Boc-amino)malonate to a solid support, a critical step in the solid-phase synthesis of unnatural amino acids and other peptidomimetics. The protocols detailed below are optimized for 2-chlorotrityl chloride (2-CTC) resin, which is highly suitable for this application due to its acid lability, allowing for mild cleavage conditions that preserve the integrity of complex molecules.
Introduction
The use of resin-bound building blocks has revolutionized the synthesis of complex organic molecules by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. This compound is a versatile precursor for the synthesis of a wide array of alpha-substituted amino acids. Immobilizing this reagent on a solid support provides a powerful platform for combinatorial library synthesis and the efficient production of novel drug candidates.
The overall process involves three key stages:
-
Selective mono-hydrolysis of this compound to expose a carboxylic acid functional group for attachment to the resin.
-
Coupling of the resulting Boc-amino-malonic acid monoethyl ester to the 2-CTC resin.
-
Capping of any unreacted functional sites on the resin to prevent side reactions in subsequent synthetic steps.
Experimental Protocols
Protocol 1: Selective Mono-hydrolysis of this compound
To couple this compound to a resin via a carboxylic acid, one of the ethyl ester groups must first be selectively hydrolyzed.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of KOH (1.05 equivalents) in water dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield Boc-amino-malonic acid monoethyl ester as a crude product, which can often be used in the next step without further purification.
Protocol 2: Coupling of Boc-amino-malonic acid monoethyl ester to 2-Chlorotrityl Chloride Resin
This protocol describes the loading of the mono-hydrolyzed malonate derivative onto 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Boc-amino-malonic acid monoethyl ester (from Protocol 2.1)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1 equivalent, based on theoretical loading) in anhydrous DCM (10-15 mL per gram of resin) for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Boc-amino-malonic acid monoethyl ester (1.5-2.0 equivalents relative to the resin loading) in anhydrous DCM.
-
Add the amino acid solution to the swollen resin.
-
Add DIPEA (3.0-4.0 equivalents relative to the amino acid) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC (of a cleaved sample).
-
To cap any unreacted chlorotrityl groups, add methanol (0.8-1.0 mL per gram of resin) and agitate for an additional 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum to a constant weight.
Protocol 3: Determination of Resin Loading
The loading of the Boc-amino-malonate on the resin can be determined gravimetrically (by weight gain) or by a more accurate method such as elemental analysis.
Gravimetric Method:
-
Accurately weigh the dry resin before and after the coupling and capping procedure.
-
Calculate the loading using the following formula: Loading (mmol/g) = (Weight gain (g) / MW of loaded molecule ( g/mol )) / Initial weight of resin (g) * 1000
Where MW of loaded molecule = MW of Boc-amino-malonic acid monoethyl ester - MW of HCl (as HCl is formally lost in the reaction).
Elemental Analysis:
-
Submit a sample of the dried, loaded resin for elemental analysis to determine the nitrogen content. The loading can then be calculated based on the percentage of nitrogen.
Data Presentation
The following table summarizes typical quantitative data for the coupling of Boc-amino-malonic acid monoethyl ester to 2-CTC resin.
| Parameter | Value | Reference/Notes |
| Resin Type | 2-Chlorotrityl Chloride | 100-200 mesh, 1% DVB |
| Theoretical Max. Loading | 1.0 - 1.6 mmol/g | Varies by manufacturer |
| Equivalents of Monoester Used | 1.5 - 2.0 | Relative to theoretical loading |
| Equivalents of DIPEA Used | 3.0 - 4.0 | Relative to monoester |
| Reaction Time | 2 - 4 hours | Room Temperature |
| Achieved Loading Efficiency | 0.5 - 0.9 mmol/g | Dependent on reaction conditions and resin batch |
| Loading Quantification Method | Gravimetric / Elemental Analysis |
Visualization of Workflow and a Subsequent Reaction
Experimental Workflow Diagram
Caption: Workflow for the preparation and coupling of Boc-amino-malonate to 2-CTC resin.
Diagram of Subsequent Alkylation and Cleavage
The resin-bound malonate is a versatile intermediate for the synthesis of various unnatural amino acids. The following diagram illustrates a typical subsequent alkylation and cleavage sequence.
Caption: General scheme for the synthesis of an unnatural amino acid from resin-bound malonate.
Concluding Remarks
The protocols described herein provide a robust and reproducible method for the immobilization of this compound on a solid support. This foundational step opens the door to the efficient synthesis of a diverse range of unnatural amino acids, which are invaluable tools in drug discovery and chemical biology. Careful attention to anhydrous conditions and accurate determination of resin loading are critical for the success of subsequent synthetic transformations.
Application Notes and Protocols for the Chromatographic Purification of Diethyl (Boc-amino)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (Boc-amino)malonate is a pivotal building block in synthetic organic chemistry, particularly in the streamlined synthesis of both natural and unnatural α-amino acids, which are fundamental components of many pharmaceutical compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be removed under mild acidic conditions, making it an invaluable tool in multi-step syntheses.[2] The purity of this compound is paramount for the success of subsequent reactions, preventing the introduction of impurities that can complicate synthesis and purification down the line.
This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography with silica gel. The primary impurities addressed in this protocol are unreacted starting materials, such as diethyl aminomalonate and di-tert-butyl dicarbonate ((Boc)₂O), as well as the triethylamine catalyst used in the protection step.
Reaction and Purification Overview
The synthesis of this compound typically involves the reaction of diethyl aminomalonate with di-tert-butyl dicarbonate in the presence of a base like triethylamine.[3]
Reaction Scheme:
Following the reaction, an extractive work-up is performed to remove the bulk of water-soluble impurities. However, residual starting materials and non-polar byproducts often remain, necessitating chromatographic purification to achieve high purity.
Chromatographic Purification Protocol
Flash column chromatography is a highly effective method for purifying this compound on a laboratory scale. The following protocol outlines the procedure using a silica gel stationary phase and a hexane/ethyl acetate mobile phase gradient.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Rotary evaporator
Experimental Protocol
1. Thin Layer Chromatography (TLC) Analysis of Crude Mixture:
Before performing the column chromatography, it is essential to analyze the crude reaction mixture by TLC to determine an appropriate solvent system and identify the spots corresponding to the product and impurities.
-
TLC Plate Preparation: On a silica gel TLC plate, spot the crude reaction mixture, a co-spot (crude mixture with a small amount of starting diethyl aminomalonate), and the starting material alone.
-
Solvent System Development: Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. A starting point for the solvent system is a 4:1 (v/v) mixture of hexanes:ethyl acetate.
-
Visualization: Visualize the developed plate under a UV lamp. This compound and other UV-active compounds will appear as dark spots. Further visualization can be achieved by staining with potassium permanganate, which will reveal the product and impurities as yellow to brown spots on a purple background.
-
Rf Value Determination: The target Rf value for this compound should be between 0.2 and 0.4 to ensure good separation on the column. Adjust the polarity of the mobile phase as needed; increasing the proportion of ethyl acetate will increase the Rf values.
2. Column Preparation:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. A layer of sand can be added to the top of the silica to prevent disturbance during solvent addition.
-
Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase through it until the baseline is stable.
3. Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude this compound onto a small amount of silica gel by dissolving the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column using a pipette.
4. Elution and Fraction Collection:
-
Gradient Elution: Begin eluting the column with the initial low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
9:1 Hexanes:Ethyl Acetate (2 column volumes)
-
4:1 Hexanes:Ethyl Acetate (5-10 column volumes)
-
7:3 Hexanes:Ethyl Acetate (until the product has fully eluted)
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.
5. Fraction Analysis and Product Isolation:
-
TLC Monitoring: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.
-
Purity Assessment: Assess the purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected quantitative data from the chromatographic purification of this compound.
| Parameter | Value |
| Starting Material | Crude this compound |
| Chromatography Mode | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient) |
| TLC Rf of Product | ~0.3 in 4:1 Hexanes:Ethyl Acetate |
| Elution Volume | Approximately 5-8 column volumes |
| Typical Crude Purity | 85-90% |
| Typical Final Purity | >98% |
| Typical Yield | 80-95% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationships in Chromatography
This diagram outlines the logical steps and decisions involved in the chromatographic purification process.
Caption: Decision-making workflow for chromatographic purification.
References
Application Notes and Protocols: Hydrolysis and Decarboxylation of Alkylated Diethyl (Boc-amino)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of diethyl (Boc-amino)malonate and its analogs, followed by hydrolysis and decarboxylation, is a cornerstone of synthetic organic chemistry, providing a versatile and reliable route to a wide array of natural and unnatural α-amino acids. This methodology is of paramount importance in drug discovery and development, where the synthesis of novel amino acid derivatives is crucial for creating new therapeutic agents with enhanced properties. The Boc (tert-butyloxycarbonyl) protecting group offers stability during the alkylation step and can be readily removed under acidic conditions, often concurrently with ester hydrolysis and decarboxylation. This application note provides detailed protocols and quantitative data for the hydrolysis and decarboxylation of alkylated this compound and its widely used analog, diethyl acetamidomalonate.
Data Presentation
The overall yield of the final α-amino acid is highly dependent on the nature of the alkylating agent and the specific conditions used for hydrolysis and decarboxylation. While acidic hydrolysis is the most common method for the final deprotection and decarboxylation step, the efficiency can vary. Below is a summary of representative yields for the synthesis of various amino acids using this methodology.
| Alkylating Agent | Product Amino Acid | Hydrolysis/Decarboxylation Conditions | Overall Yield (%) | Reference |
| Benzyl chloride | Phenylalanine | Aqueous Acid / Heat | 65 | [1] |
| Gramine or its quaternary ammonium salt | Tryptophan | Aqueous Acid / Heat | >90 | [1] |
| Propiolactone | Glutamic Acid | Aqueous Acid / Heat | 87 | [1] |
Note: The yields reported are often for the overall process, including the initial alkylation step.
Experimental Protocols
The synthesis of α-amino acids from this compound or its acetamido analog is typically a three-stage process: 1) deprotonation and alkylation, 2) hydrolysis of the esters and the protecting group, and 3) decarboxylation. The final two steps are often performed in a single "one-pot" procedure.[2]
Protocol 1: General Procedure for the Synthesis of α-Amino Acids via Alkylation of Diethyl Acetamidomalonate
This protocol uses diethyl acetamidomalonate as a common and effective starting material. The Boc-protected equivalent can be used similarly.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Alkyl halide (e.g., benzyl chloride)
-
Aqueous acid (e.g., 6M HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium hydroxide (for basic hydrolysis, optional)
Procedure:
-
Deprotonation and Alkylation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl acetamidomalonate dropwise with stirring.
-
After the addition is complete, add the desired alkyl halide dropwise. The reaction is often exothermic.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).[3]
-
-
Work-up and Isolation of the Alkylated Intermediate (Optional):
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated diethyl acetamidomalonate.[3]
-
-
Hydrolysis and Decarboxylation (One-Pot Procedure):
-
To the crude alkylated intermediate, add an excess of aqueous acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 4-8 hours. This step hydrolyzes both the ester groups and the acetamido group, followed by decarboxylation of the resulting malonic acid derivative.[2]
-
After cooling, the amino acid product may precipitate. If so, it can be collected by filtration.
-
Alternatively, the solution can be concentrated under reduced pressure, and the resulting amino acid hydrochloride can be purified by recrystallization.
-
Mandatory Visualization
Reaction Pathway
The following diagram illustrates the general chemical transformation from an alkylated this compound to the final α-amino acid product.
Caption: Hydrolysis and decarboxylation of alkylated this compound.
Experimental Workflow
The diagram below outlines the key steps in the synthesis of α-amino acids using the amidomalonate method.
Caption: Experimental workflow for α-amino acid synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Diethyl (Boc-amino)malonate Alkylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the alkylation of diethyl (Boc-amino)malonate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this synthetic procedure, with a focus on preventing the common side reaction of dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when alkylating this compound?
A1: The most common side product is the dialkylated this compound.[1][2] This occurs because the mono-alkylated product still possesses an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate that can react with a second equivalent of the alkylating agent.[1]
Q2: What are the key factors influencing the mono- versus di-alkylation of this compound?
A2: The primary factors that determine the product distribution are the stoichiometry of the reactants, the strength and amount of the base used, the reaction temperature, and the nature of the alkylating agent.[3] Careful control over these parameters is crucial for achieving selective mono-alkylation.
Q3: Which bases are recommended for the mono-alkylation of this compound?
A3: Sodium ethoxide (NaOEt) in ethanol is a commonly used base for this reaction.[3][4] It is important to use a base with the same alkyl group as the ester to prevent transesterification.[2][3] For a more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed, particularly when aiming to minimize side reactions.[3]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a significant role. Protic solvents like ethanol are typically used with alkoxide bases such as sodium ethoxide.[3] Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often preferred when using stronger bases like NaH or LDA to ensure complete enolate formation and reduce the likelihood of side reactions.[3]
Troubleshooting Guide: Preventing Dialkylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of dialkylated product | - Molar ratio of base to this compound is greater than 1:1.- The alkylating agent was added too quickly.- The reaction temperature is too high, promoting a second alkylation. | - Use a strict 1:1 molar ratio of this compound to the base and alkylating agent. A slight excess of the malonate can also favor mono-alkylation.[1][5]- Add the alkylating agent slowly and dropwise to the reaction mixture.[1]- Maintain a controlled temperature, typically room temperature for deprotonation and gentle heating after the addition of the alkylating agent.[3] |
| Low yield of the desired mono-alkylated product | - Incomplete deprotonation of the this compound.- The alkylating agent is not reactive enough (e.g., secondary or tertiary halides).[6]- Atmospheric moisture interfering with the reaction. | - Ensure the base is of good quality and that the reaction is stirred for a sufficient time after base addition to allow for complete enolate formation.- Use primary alkyl halides, as they are most effective for SN2 reactions with the enolate.[6]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the enolate.[1] |
| Presence of transesterification byproducts | - Using a base with a different alkyl group than the ester (e.g., sodium methoxide with a diethyl ester). | - Always match the alkoxide base to the ester group of the malonate (e.g., use sodium ethoxide with diethyl malonate).[2][3] |
Experimental Protocols
Protocol 1: Mono-alkylation of this compound
-
Preparation of the Alkoxide Base: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions and stir until all the sodium has reacted to form sodium ethoxide.[1]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.
-
Alkylation: Slowly add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic, so maintain the temperature as needed. After the addition is complete, the mixture can be gently heated to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.[1][3]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate the desired mono-alkylated product from any unreacted starting material and dialkylated side product.[1][3]
Visualizing the Reaction Pathway
The following diagram illustrates the competitive reaction pathways leading to either the desired mono-alkylated product or the undesired dialkylated byproduct.
Caption: Competitive pathways in the alkylation of this compound.
References
Technical Support Center: Optimizing Monoalkylation of Diethyl (Boc-amino)malonate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the monoalkylation of diethyl (Boc-amino)malonate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the monoalkylation of this compound?
The monoalkylation of this compound is a variation of the classic malonic ester synthesis used to prepare a variety of α-amino acids.[1][2] The process involves three main steps:
-
Enolate Formation: The α-hydrogen on the malonate is acidic and can be removed by a suitable base to form a nucleophilic enolate.
-
Alkylation: The enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the monoalkylated product.[3][4]
-
Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester groups and the Boc-protecting group, followed by decarboxylation, yields the desired α-amino acid.[2][3]
Q2: Which bases are recommended for the deprotonation of this compound?
The choice of base is critical for successful monoalkylation. Sodium ethoxide (NaOEt) in ethanol is the most commonly used base for this reaction.[2] It is important to use a base with the same alkyl group as the ester to prevent transesterification.[5] For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed, particularly when trying to minimize side reactions.
Q3: What is the ideal stoichiometry for the reactants to favor monoalkylation?
To favor monoalkylation, it is recommended to use a strict 1:1 molar ratio of this compound to the alkylating agent.[5] Using a slight excess of the this compound relative to the base and the alkylating agent can also help minimize the formation of the dialkylated product.
Q4: How does the choice of alkylating agent affect the reaction?
The alkylation step proceeds via an SN2 mechanism.[3][4] Therefore, the structure of the alkylating agent is crucial.
-
Excellent Substrates: Methyl and primary alkyl halides are ideal.[5]
-
Poor Substrates: Secondary alkyl halides react poorly and are more prone to a competing E2 elimination reaction.[5]
-
Unsuitable Substrates: Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[5]
Q5: Is the Boc protecting group stable under the reaction conditions?
The tert-butyloxycarbonyl (Boc) protecting group is generally stable to the basic conditions used for the alkylation of malonic esters, such as sodium ethoxide in ethanol. It is also stable to most nucleophiles.[6][7] Cleavage of the Boc group typically requires acidic conditions (e.g., trifluoroacetic acid or HCl), which are employed in the final hydrolysis and decarboxylation step.[8][9]
Troubleshooting Guide
Issue 1: Low yield of the desired monoalkylated product and a significant amount of dialkylated byproduct.
Cause: The monoalkylated product still possesses an acidic α-hydrogen, which can be deprotonated by the base to form a new enolate. This enolate can then react with another equivalent of the alkyl halide, leading to a dialkylated side product.[5] This is a common drawback of the malonic ester synthesis.[10]
Solutions:
-
Control Stoichiometry: Strictly use a 1:1 molar ratio of the malonate to the alkylating agent. A slight excess of the malonate can further suppress dialkylation.[5]
-
Slow Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkyl halide, ensuring it reacts with the enolate of the starting material before it can react with the enolate of the monoalkylated product.[5]
-
Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide, as the reaction can be exothermic.
Issue 2: Low product yield and isolation of an alkene derived from the alkyl halide.
Cause: This is due to a competing E2 elimination reaction of your alkyl halide.[5] The basic conditions used for deprotonation can also promote the elimination of HX from the alkyl halide, especially if it is secondary or tertiary.[5]
Solutions:
-
Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions.[5]
-
Base Selection: Using a bulkier, less nucleophilic base might favor deprotonation over elimination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the elimination pathway.
Issue 3: The final product is a mixture of diethyl and other ethyl/methyl esters.
Cause: This phenomenon is known as transesterification. It occurs when the alkoxide base does not match the alkyl groups of the ester. For example, using sodium methoxide with this compound can lead to the formation of the corresponding methyl esters.
Solution:
-
Match the Base to the Ester: Always use an alkoxide base that corresponds to the alcohol of the ester. For this compound, sodium ethoxide is the appropriate base.[5][10]
Issue 4: A significant amount of unreacted this compound remains.
Cause: This may be due to incomplete deprotonation of the starting material or insufficient reaction time. The presence of water can also consume the base.
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. The presence of water will quench the base and can hydrolyze the ester.
-
Base Equivalency: Ensure at least one full equivalent of a sufficiently strong base is used to completely deprotonate the malonate.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed before workup.
Data Presentation
The following table summarizes the expected qualitative impact of key reaction parameters on the ratio of mono- to dialkylated products.
| Parameter | Condition to Favor Monoalkylation | Rationale | Expected Outcome |
| Stoichiometry | 1.05 : 1 : 1 (Malonate : Base : Alkyl Halide) | A slight excess of the malonate ensures the alkyl halide is consumed before significant deprotonation of the monoalkylated product occurs.[5] | High Mono/Di Ratio |
| Stoichiometry | 1 : 2 : 2 (Malonate : Base : Alkyl Halide) | Excess base and alkyl halide will drive the reaction towards the dialkylated product. | Low Mono/Di Ratio |
| Addition of Alkyl Halide | Slow, dropwise addition | Maintains a low concentration of the alkyl halide, favoring reaction with the more abundant starting material enolate.[5] | High Mono/Di Ratio |
| Addition of Alkyl Halide | Rapid, bulk addition | High concentration of alkyl halide increases the probability of reacting with the monoalkylated enolate as it forms. | Low Mono/Di Ratio |
| Alkyl Halide Structure | Bulky primary alkyl halide | Increased steric hindrance around the α-carbon after the first alkylation slows down the second alkylation. | Higher Mono/Di Ratio |
Experimental Protocols
Key Experiment: Monoalkylation of this compound
This protocol is a generalized procedure based on established methods for malonic ester synthesis.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small portions. The reaction is exothermic and will produce hydrogen gas. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise to the stirred solution. Stir for 30-60 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux. Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure monoalkylated this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Diethyl (Boc-amino)malonate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of diethyl (Boc-amino)malonate alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the alkylation of this compound?
A1: The most frequently encountered side reactions include:
-
Dialkylation: The mono-alkylated product can undergo a second alkylation.[1][2]
-
E2 Elimination: The alkyl halide can undergo elimination to form an alkene, especially with secondary or tertiary halides.[1]
-
Hydrolysis: The ester groups of the malonate can be hydrolyzed to carboxylic acids.[1]
-
Transesterification: If the alkoxide base used does not match the ester's alcohol, an exchange of the ester group can occur.[3]
Q2: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?
A2: To promote mono-alkylation and minimize the formation of the dialkylated product, consider the following strategies:[1][4]
-
Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the malonate can also favor mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture. This allows the alkyl halide to react with the initial enolate before it can react with the enolate of the mono-alkylated product.[1]
-
Choice and Amount of Base: Use one equivalent of a suitable base to ensure complete initial deprotonation.[4] Using a less reactive base or carefully controlling the amount of base can sometimes be beneficial.[1]
-
Purification: Careful column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[1]
Q3: My reaction yield is low, and I have identified an alkene byproduct derived from my alkyl halide. What is the cause and how can I prevent it?
A3: The formation of an alkene byproduct is likely due to a competing E2 elimination reaction of your alkyl halide, promoted by the basic conditions of the reaction.[1] This is particularly common with secondary and tertiary alkyl halides.[1][5]
Troubleshooting Steps:
-
Alkyl Halide Selection: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination. Secondary halides often react poorly, and tertiary halides are generally not suitable for this reaction.[1][5]
-
Base Selection: A bulkier, less nucleophilic base may favor the desired SN2 reaction over E2 elimination.
-
Temperature Control: Lowering the reaction temperature can help to favor the substitution reaction over elimination.[1]
Q4: I am seeing evidence of ester hydrolysis in my final product. How can I avoid this?
A4: Ester hydrolysis can occur in the presence of water during the reaction or workup, especially under basic or acidic conditions.[1]
Preventative Measures:
-
Anhydrous Conditions: Ensure that all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Careful Workup: Neutralize the reaction mixture carefully during workup to avoid prolonged exposure to strong acids or bases.
Q5: What is transesterification and how can it be prevented?
A5: Transesterification is the exchange of the ethyl groups of the diethyl ester with the alkyl group from an alkoxide base (e.g., using sodium methoxide with diethyl malonate would lead to a mixture of methyl and ethyl esters).[3] To prevent this, always use a base with the same alkyl group as the ester. For this compound, sodium ethoxide (NaOEt) in ethanol is the recommended base.[4]
Troubleshooting Guide
This table summarizes common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Incomplete deprotonation of the malonate- Alkyl halide is unreactive (e.g., tertiary, vinylic, or aryl)[5]- Reaction temperature is too low | - Use a stronger base (e.g., NaH) or ensure the base is active.- Use a primary or secondary alkyl halide.[5]- Increase the reaction temperature or reaction time and monitor by TLC. |
| Mixture of mono- and dialkylated products | - Stoichiometry of reactants is not optimal.- Rapid addition of the alkylating agent. | - Use a 1:1 ratio of malonate to alkylating agent, or a slight excess of malonate.[1]- Add the alkylating agent dropwise at a controlled temperature.[1] |
| Presence of alkene byproduct | - E2 elimination of the alkyl halide, especially with 2° or 3° halides.[1] | - Use a 1° alkyl halide if possible.[1]- Lower the reaction temperature.[1]- Consider using a bulkier, less nucleophilic base. |
| Product contains carboxylic acid groups | - Presence of water in the reaction mixture or during workup.[1] | - Use anhydrous solvents and reagents.[1]- Perform a careful, non-aqueous workup if possible, or minimize exposure to acidic/basic aqueous solutions. |
| Product is a mixture of different esters | - Transesterification due to a mismatch between the alkoxide base and the ester.[3] | - Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for diethyl ester).[3][4] |
Experimental Protocols
General Protocol for Mono-alkylation of this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), add dry ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Formation: Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.[1]
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.[1]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Visualizations
Caption: General experimental workflow for the alkylation of this compound.
Caption: A decision tree for troubleshooting common side reactions.
Caption: Simplified mechanism of this compound alkylation.
References
Troubleshooting low yield in unnatural amino acid synthesis
Welcome to the technical support center for unnatural amino acid (UAA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the incorporation of UAAs into proteins.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low yield in UAA synthesis?
A1: Low protein yield in UAA incorporation experiments is a common issue that can stem from several factors.[1][2] The primary challenges include competition between the suppressor tRNA and release factors at the stop codon, the efficiency and orthogonality of the aminoacyl-tRNA synthetase (aaRS)/tRNA pair, the cellular concentration and uptake of the UAA, and the overall health of the expression host.[1][2] Inefficient charging of the orthogonal tRNA by the engineered aaRS or cross-reactivity with endogenous cellular components can significantly decrease the amount of full-length protein produced.[1]
Q2: How does the choice of expression system impact UAA incorporation?
A2: The choice of expression system, whether prokaryotic (like E. coli) or eukaryotic (like mammalian cells), plays a crucial role. E. coli is often favored for its low cost, fast growth, and ease of genetic manipulation.[1] However, a major drawback in E. coli is the competition with Release Factor 1 (RF1) at the amber stop codon (UAG), which can lead to premature termination of protein synthesis.[1][3] Genetically engineered strains lacking RF1 can improve yields.[2] Eukaryotic systems, while more complex and expensive, can be better for producing complex proteins with post-translational modifications and may offer different optimization parameters.[4]
Q3: What is an "orthogonal" aaRS/tRNA pair and why is it important?
A3: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is a synthetase and transfer RNA combination that is derived from a different species and does not interact with the endogenous aaRSs and tRNAs of the host organism.[1][5][6] This orthogonality is critical to ensure that the engineered aaRS specifically charges its cognate tRNA with the unnatural amino acid, and not with any of the 20 canonical amino acids.[1][3] Similarly, the orthogonal tRNA should not be recognized by any of the host's native synthetases.[7][8] A lack of orthogonality can lead to the misincorporation of natural amino acids at the target site, reducing the yield of the desired UAA-containing protein.
Q4: Can the position of the UAA in the protein sequence affect the yield?
A4: Yes, the position of the UAA can significantly impact protein expression levels. The surrounding mRNA sequence (codon context) can influence the efficiency of stop codon suppression. Furthermore, incorporating a bulky or structurally disruptive UAA in a critical region of the protein, such as the core or an active site, can lead to misfolding, degradation, or the formation of insoluble inclusion bodies, all of which contribute to lower yields of functional protein.[9] It is often advisable to choose surface-exposed sites for initial experiments.
Q5: How can I confirm that the UAA has been successfully incorporated?
A5: Successful incorporation of a UAA can be confirmed using several analytical techniques. A common initial method is to compare the expression levels of the full-length protein in the presence and absence of the UAA via SDS-PAGE and Western blotting.[2][10] A band corresponding to the full-length protein that only appears when the UAA is added to the culture medium is a strong indication of successful incorporation. For definitive confirmation, mass spectrometry is the gold standard, as it can precisely determine the mass of the resulting protein and identify the incorporated UAA.[2]
Troubleshooting Guides
Guide 1: Low or No Full-Length Protein Expression
This guide addresses situations where Western blot or other analyses show very little or no full-length protein product.
Problem: Faint or absent band of the correct size for the full-length protein.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Inefficient Stop Codon Suppression | Competition with release factors (e.g., RF1 in E. coli) is a major cause of premature termination. | Optimize UAA Concentration: Titrate the concentration of the UAA in the growth media. A suboptimal concentration can limit the availability of charged tRNA. See Protocol 1 . |
| Use an RF1-deficient E. coli strain: These strains lack the release factor that competes with the suppressor tRNA at the UAG codon, often leading to a significant increase in full-length protein yield.[2] | ||
| Poor aaRS Activity or Expression | The engineered aminoacyl-tRNA synthetase may have low catalytic efficiency for the UAA, or its expression level might be insufficient. | Increase aaRS Expression: If using a plasmid-based system, consider using a stronger promoter or a higher copy number plasmid for the aaRS. |
| Optimize Codons of aaRS Gene: Ensure the codon usage of the aaRS gene is optimized for the expression host. | ||
| Suboptimal Orthogonal tRNA Levels | Insufficient levels of the orthogonal tRNA can be a rate-limiting step. | Increase tRNA Expression: Use a stronger promoter for the tRNA gene or increase the copy number of the tRNA-expressing plasmid. It has been observed that increasing the copy number of the suppressor tRNA can lead to an increase in protein yields.[10] |
| UAA Toxicity or Instability | The unnatural amino acid itself might be toxic to the cells or unstable in the culture medium. | Assess UAA Toxicity: Perform a cell viability assay at different concentrations of the UAA. |
| Check UAA Stability: Prepare fresh UAA solutions for each experiment and add it at the time of induction. | ||
| General Protein Expression Issues | Standard protein expression problems can also be the culprit. | Optimize Induction Conditions: Vary the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lower temperatures (e.g., 18-25°C) can sometimes improve protein folding and solubility.[11] |
| Verify Plasmid Integrity: Sequence your expression constructs to ensure the gene of interest and the components of the UAA incorporation machinery are correct and in-frame.[11] |
Troubleshooting Workflow: Low/No Full-Length Protein
Guide 2: Protein is Expressed but Insoluble (Inclusion Bodies)
This guide is for situations where the full-length protein is produced but is found in the insoluble fraction of the cell lysate.
Problem: Full-length protein is detected in the pellet after cell lysis and centrifugation.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Protein Misfolding | The UAA may disrupt the natural folding pathway of the protein. Overexpression can also overwhelm the cellular folding machinery. | Lower Expression Temperature: Induce protein expression at a lower temperature (e.g., 16-20°C) for a longer period. This slows down translation, giving the protein more time to fold correctly.[9] |
| Co-express Chaperones: Overexpress molecular chaperones (e.g., GroEL/GroES) that can assist in proper protein folding. | ||
| Suboptimal Lysis Buffer | The buffer used for cell lysis may not be conducive to maintaining the protein's solubility. | Modify Lysis Buffer: Add stabilizing agents to the lysis buffer, such as glycerol (5-10%), non-detergent sulfobetaines, or low concentrations of mild detergents. |
| Inclusion Body Formation | High levels of expression can lead to the aggregation of unfolded or partially folded proteins into inclusion bodies.[9] | Use a Weaker Promoter/Lower Inducer Concentration: Reduce the rate of protein synthesis to prevent aggregation. |
| Refolding from Inclusion Bodies: Purify the inclusion bodies and perform a refolding protocol. This involves solubilizing the protein with a strong denaturant (e.g., urea or guanidinium chloride) followed by gradual removal of the denaturant. |
Factors Affecting Protein Solubility
Experimental Protocols
Protocol 1: Optimizing UAA Concentration
This protocol outlines a method to determine the optimal concentration of an unnatural amino acid for maximizing the yield of the target protein in a bacterial expression system.
Objective: To identify the UAA concentration that results in the highest expression of the full-length protein without causing significant toxicity.
Methodology:
-
Prepare Cultures: Inoculate a starter culture of the E. coli strain containing the expression plasmids for your protein of interest, the orthogonal aaRS, and the orthogonal tRNA. Grow overnight in a suitable medium (e.g., LB) with appropriate antibiotics at 37°C.
-
Set up Expression Cultures: The next day, dilute the overnight culture 1:100 into multiple flasks of fresh expression medium (e.g., Terrific Broth or similar). For a typical screen, prepare at least 6 flasks.
-
Grow to Induction OD: Grow the cultures at 37°C with shaking until they reach an optical density at 600 nm (OD600) of 0.6-0.8.
-
UAA Titration: Just before induction, add the UAA to each flask at a different final concentration. A typical range to test is 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, and 5 mM. The "0 mM" flask serves as a negative control.
-
Induce Expression: Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to all flasks.
-
Express Protein: Reduce the temperature to your desired expression temperature (e.g., 20°C or 30°C) and continue to incubate with shaking for a set period (e.g., 16-24 hours).
-
Harvest and Analyze:
-
Measure the final OD600 of each culture to assess cell growth and potential toxicity.
-
Harvest an equal number of cells from each culture (e.g., normalize by OD600).
-
Lyse the cells and analyze the total protein from each sample by SDS-PAGE and Western blotting using an antibody against your protein of interest or an affinity tag.
-
-
Quantify Yield: Quantify the band intensity of the full-length protein for each UAA concentration to determine the optimal concentration.
Protocol 2: Western Blot Analysis of UAA Incorporation
This protocol provides a standard method for detecting the expression of a UAA-containing protein.
Objective: To qualitatively or semi-quantitatively assess the expression level of the full-length target protein.
Methodology:
-
Sample Preparation:
-
Take a normalized amount of cells from your expression cultures (e.g., 1 mL of culture at an OD600 of 1.0).
-
Centrifuge to pellet the cells, discard the supernatant, and resuspend the pellet in 100 µL of 1X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to lyse the cells and denature the proteins.
-
-
SDS-PAGE:
-
Load 10-20 µL of each sample onto an SDS-polyacrylamide gel of an appropriate percentage for your protein's size.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Incubate the membrane with a primary antibody specific to your protein or its tag, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence imager or X-ray film. Compare the band corresponding to the full-length protein in the lanes with and without UAA.
-
Quantitative Data Summary
Table 1: Typical Optimization Ranges for UAA Incorporation in E. coli
| Parameter | Typical Range | Notes |
| UAA Concentration | 0.1 - 5 mM | Varies greatly depending on the UAA's solubility, stability, and transport into the cell. |
| Inducer (IPTG) Conc. | 0.05 - 1 mM | Lower concentrations can reduce metabolic burden and improve protein solubility. |
| Induction Temperature | 16 - 37°C | Lower temperatures often increase the yield of soluble, correctly folded protein.[11] |
| Induction OD600 | 0.5 - 1.0 | Inducing at mid-log phase is standard practice. |
| Post-Induction Time | 4 - 24 hours | Longer times are often needed at lower temperatures. |
Table 2: Comparison of Plasmid Ratios for UAA Incorporation in Mammalian Cells
The efficiency of UAA incorporation can be sensitive to the relative amounts of the plasmids encoding the protein of interest (POI), the orthogonal tRNA, and the orthogonal aaRS.
| UAA System | Plasmid Ratio (POI:tRNA:aaRS) | Observed Outcome | Reference |
| AzF Incorporation | 10:9:1 or 10:9.5:0.5 | Best results for eGFP expression in HeLa cells. | [4] |
| TCO*A Incorporation | 5:1 (POI:tRNA/aaRS) | Most efficient incorporation for eGFP in HeLa cells. | [4] |
Data adapted from experiments using eGFP as a model protein. Optimal ratios may vary for different proteins and cell lines.[4]
References
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 2. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 11. goldbio.com [goldbio.com]
Technical Support Center: Boc Deprotection of Diethyl (Boc-amino)malonate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the Boc (tert-butyloxycarbonyl) deprotection of diethyl (Boc-amino)malonate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection for this compound substrates?
A1: Incomplete deprotection of this compound can stem from several factors:
-
Insufficient Acid Strength or Concentration: The most common issue is that the acidic conditions are not potent enough to fully cleave the Boc group. This can be due to degraded reagents (e.g., trifluoroacetic acid, TFA, absorbing water) or using too low a concentration of acid.[1]
-
Suboptimal Reaction Time or Temperature: The reaction may not have been run for a sufficient duration or at an adequate temperature for the specific substrate. Sterically hindered molecules may require longer times or gentle heating.[1][2]
-
Poor Substrate Solubility: If the Boc-protected malonate derivative is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.[1][2]
-
Electronic Effects: The presence of electron-withdrawing groups on the substrate can slow down the deprotection reaction by destabilizing the carbocation intermediate that forms during the process.[1]
-
Inadequate Reagent Equivalents: Using an insufficient amount of the acidic reagent will result in an incomplete reaction.[2]
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
A2: Regular monitoring is crucial to determine the reaction's endpoint and avoid potential side reactions from prolonged exposure to acid.[3]
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. The deprotected product (the free amine or its salt) is significantly more polar than the Boc-protected starting material and will have a much lower Rf value (closer to the baseline).[1][2][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise monitoring by showing the consumption of the starting material and the appearance of the product, confirming its mass.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet peak for the Boc group's protons, which typically appears around 1.4 ppm.[2]
Q3: My reaction is complete, but I'm having trouble with the work-up. What are the best practices?
A3: Work-up procedures aim to remove excess acid and isolate the product.
-
For TFA Deprotection: After removing the solvent and excess TFA via rotary evaporation, the resulting amine trifluoroacetate salt can be dissolved in an organic solvent (like ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and generate the free amine.[6] Be cautious, as a basic workup can potentially hydrolyze the diethyl ester groups.[7] To remove residual TFA, co-evaporation with toluene is also effective.[5][8]
-
For HCl Deprotection: When using HCl in dioxane or ethyl acetate, the product often precipitates as the hydrochloride salt. This solid can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[3][6]
-
Handling Emulsions: If emulsions form during aqueous extraction, washing with brine can help break them.[3]
Q4: I am concerned about hydrolyzing the diethyl ester groups on my malonate. How can I avoid this side reaction?
A4: Cleavage of the ester groups is a common side reaction under strongly acidic conditions.[9] To mitigate this:
-
Use Milder Acidic Conditions: Switch from neat TFA to a solution of 20-50% TFA in Dichloromethane (DCM).[4][10] Alternatively, 4M HCl in dioxane is often effective and can be less harsh than TFA.[3][8]
-
Control Reaction Temperature and Time: Run the reaction at a lower temperature (e.g., 0 °C) and monitor it closely with TLC. Stop the reaction as soon as the starting material is consumed to minimize ester cleavage.[9]
-
Use Non-TFA Reagents: Methods using oxalyl chloride in methanol provide a mild alternative for deprotecting N-Boc groups on acid-sensitive substrates.[9][11]
Troubleshooting Guide
This section provides a systematic approach to resolving incomplete Boc deprotection.
Problem: TLC or LC-MS analysis shows a significant amount of starting material remaining after the planned reaction time.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Summary: Comparison of Acidic Deprotection Conditions
| Reagent/Solvent | Typical Concentration | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 20-50% (v/v)[5][10] | 0 °C to RT | 30 min - 2 h[6] | Very common and effective. Can be harsh and may cleave acid-sensitive esters.[9] |
| 4M Hydrochloric Acid (HCl) in 1,4-Dioxane | 5-10 equivalents of HCl[3] | Room Temperature | 1 - 4 h[3] | Good alternative to TFA; product often precipitates as the HCl salt. |
| Hydrochloric Acid (HCl) in Ethyl Acetate | 1M - 4M | Room Temperature | 1 - 6 h[7][12] | Milder than TFA and often preserves ester groups effectively.[12] |
Detailed Experimental Protocols
General Experimental Workflow Diagram
Caption: General experimental workflow for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM [5][6]
This is a standard and highly effective method for robust substrates.
-
Reagents and Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected malonate derivative in DCM (a common starting point is 10-20 mL of solvent per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. A final concentration of 25-50% (v/v) TFA in DCM is typical.[10]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase, the product should be at the baseline). The reaction is complete when the starting material spot has disappeared.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To remove residual TFA, the residue can be co-evaporated with toluene (2-3 times).[8]
-
For work-up, dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: This step generates CO₂ gas.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane [3][6]
This method is a common alternative to TFA and is useful when the hydrochloride salt of the product is desired.
-
Reagents and Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane (commercially available)
-
Diethyl ether, anhydrous
-
Standard laboratory glassware
-
-
Procedure:
-
Place the Boc-protected malonate derivative in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl relative to the substrate).[3]
-
Stir the mixture at room temperature for 1 to 4 hours. If the substrate has poor solubility, a small amount of a co-solvent like methanol can be added.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Dilute the reaction mixture with anhydrous diethyl ether to enhance precipitation.
-
Collect the solid product by filtration, wash it with diethyl ether, and dry it under vacuum.
-
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol [9][11]
This protocol is advantageous for substrates containing other acid-sensitive functional groups, such as esters prone to hydrolysis.
-
Reagents and Materials:
-
This compound derivative
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous methanol (e.g., 50 mg in 3 mL).[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (approximately 3 equivalents) to the stirred solution. An immediate temperature increase and sputtering may be observed.[11]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing tert-Butylation during Boc Removal
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common side reaction of tert-butylation during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your deprotection reactions and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1][2][3] This occurs when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[4] This carbocation is a potent electrophile and can alkylate nucleophilic sites on the deprotected molecule or other residues within a peptide, leading to undesired byproducts.[1][5]
Q2: Which amino acid residues are most susceptible to tert-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][6] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][6]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[3][6]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2][6]
Q3: What are scavengers and how do they prevent tert-butylation?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[2][3] They are nucleophilic compounds that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[6] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[6][7]
Q4: How do I choose the right scavenger for my substrate?
A4: The choice of scavenger depends on the specific nucleophilic residues present in your molecule. For general purposes, a scavenger cocktail is often employed to trap a variety of reactive intermediates. Below is a guide to help you select the appropriate scavenger(s).
Scavenger Selection Guide
| Amino Acid(s) Present | Recommended Scavenger(s) | Purpose & Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[6] EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[6] |
| Methionine (Met) | Thioanisole | Effective in preventing S-alkylation of methionine.[8] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | A commonly used scavenger for protecting the free thiol group.[3] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[6] |
| General Use | Triisopropylsilane (TIS), Water | A common and effective general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][9] |
| Multiple Sensitive Residues | Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) | A robust cocktail for peptides containing multiple sensitive residues.[3] |
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: tert-butylation of a nucleophilic residue on your substrate.[8]
-
Solution: Incorporate a suitable scavenger or scavenger cocktail into your deprotection reagent.[2] Refer to the "Scavenger Selection Guide" above to choose the appropriate scavenger based on the composition of your molecule. For instance, if your peptide contains Tryptophan, the addition of Triisopropylsilane (TIS) is highly recommended.[6]
Issue 2: Incomplete Boc deprotection.
-
Possible Cause 1: Insufficient acid concentration or reaction time. [2][3]
-
Possible Cause 2: Steric hindrance around the Boc-protected amine. [3][6]
-
Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling. [1]
-
Solution: Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent to ensure all reaction sites are accessible.[1]
-
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a cysteine residue.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
| Data is illustrative and based on literature reports.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase with a Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[6]
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[6]
-
Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture, often at 0 °C initially.[6]
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[1][4] The crude product is often obtained as the TFA salt and can be further purified by precipitation with cold diethyl ether or chromatography.[3][9]
Protocol 2: Boc Deprotection and Cleavage from Resin in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Wash the peptide-resin with DCM to remove any residual solvents from previous steps and to swell the resin.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[6][9] For peptides with multiple sensitive residues, consider using Reagent K.[3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[9] Precipitate the peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[9]
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.[9] Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[9]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9]
Visualizing the Process
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Removal of unreacted Diethyl (Boc-amino)malonate from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted diethyl (Boc-amino)malonate from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a colorless oil with a relatively high boiling point and is soluble in many common organic solvents.
Table 1: Physical Properties of this compound
| Property | Value | Citation |
| Appearance | Colorless liquid/oil | [1][2] |
| Molecular Weight | 275.30 g/mol | |
| Boiling Point | 218 °C (lit.) | [1] |
| Density | 1.079 g/mL at 25 °C (lit.) | [1] |
| Solubility | Chloroform, Ethyl Acetate, Methanol | [2] |
Q2: How can I monitor the presence of unreacted this compound during my reaction and purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of your reaction and the success of the purification. This compound can be visualized on a TLC plate using a few different methods.
-
UV Light: If your product is UV-active, unreacted starting material may appear as a dark spot under a UV lamp (254 nm) on a fluorescent TLC plate.[3]
-
Staining: Since the Boc-protected amine is present, specific stains can be used. A ninhydrin stain can be effective for visualizing the deprotected amine if the Boc group is removed during the staining process (e.g., by heating).[4] Alternatively, a potassium permanganate stain can be used to visualize many organic compounds.
A typical solvent system for TLC analysis is a mixture of ethyl acetate and hexane. The Rf value of this compound will vary depending on the exact ratio, but it is a relatively polar compound.
Troubleshooting Guides
Issue 1: My product and unreacted this compound have similar polarities, making separation by column chromatography difficult.
This is a common challenge. The troubleshooting workflow below outlines a systematic approach to optimize the separation.
Figure 1. Troubleshooting workflow for separating products with similar polarity to this compound.
Issue 2: Unreacted this compound remains in my product after an aqueous workup.
An extractive workup is a first line of defense. If the starting material persists, the extraction protocol may need optimization.
Table 2: Extractive Workup Troubleshooting
| Observation | Possible Cause | Recommended Action | Citation |
| Oily residue persists after evaporation. | Incomplete extraction of this compound. | Increase the volume and number of aqueous washes. For polar solvents like DMF or DMSO, wash with a large volume of water or 5% LiCl (aq) or 0.5 N HCl (aq). | [5][6] |
| Emulsion formation during extraction. | The organic solvent may be partially miscible with water (e.g., THF, acetonitrile). | If possible, remove the reaction solvent by rotary evaporation before the workup. Alternatively, dilute the organic layer with a less polar solvent (e.g., ethyl acetate, dichloromethane) and wash with brine to break the emulsion. | [5] |
Issue 3: My product is an oil, and I suspect it is contaminated with unreacted this compound.
Crystallization can be a powerful purification technique to separate a solid product from an oily impurity.
Figure 2. General workflow for the purification of a solid product from oily this compound by crystallization.
Experimental Protocols
Protocol 1: Column Chromatography for Removal of this compound
This protocol is a general guideline and should be optimized based on the polarity of the desired product, as determined by TLC analysis.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc), Hexane
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Fill the column with the chosen non-polar solvent (e.g., hexane).
-
-
Pack the Column:
-
In a separate beaker, create a slurry of silica gel in the non-polar solvent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Load the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system. A good starting point for many applications is a mixture of ethyl acetate and hexane.
-
For less polar products: Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity to elute the product after the unreacted this compound has been washed off.
-
For more polar products: Start with a higher concentration of ethyl acetate (e.g., 20-40%) to elute the product, leaving the less polar impurities, including potentially the starting material, on the column.
-
-
Collect and Analyze Fractions:
-
Collect fractions in separate test tubes.
-
Analyze the fractions by TLC to identify which contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 3: Recommended Starting Solvent Systems for Column Chromatography
| Product Polarity | Recommended Starting Eluent | Elution Strategy |
| Non-polar | 5-10% EtOAc in Hexane | Isocratic or shallow gradient |
| Moderately Polar | 10-30% EtOAc in Hexane | Gradient elution |
| Polar | 30-50% EtOAc in Hexane or 1-5% MeOH in CH₂Cl₂ | Isocratic or step gradient |
Protocol 2: Extractive Workup to Remove this compound
This protocol is designed for reactions performed in water-miscible organic solvents like THF, acetonitrile, DMF, or DMSO.
Materials:
-
Separatory funnel
-
Organic extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, it is often best to remove the bulk of the solvent by rotary evaporation first.
-
Dilution: Dilute the reaction mixture with an organic extraction solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Aqueous Wash:
-
Add an equal volume of deionized water to the separatory funnel.
-
Shake the funnel vigorously, venting periodically.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the water wash 2-3 times. For reactions in DMF or DMSO, a larger volume of water for washing is recommended.[5]
-
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which should now have a reduced amount of this compound.
References
Technical Support Center: Diethyl (Boc-amino)malonate Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving Diethyl (Boc-amino)malonate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Thin-Layer Chromatography (TLC) Troubleshooting
Q1: My spots are streaking on the TLC plate. How can I fix this?
A: Streaking is common when analyzing amines or other polar compounds on silica gel. The acidic nature of the silica can cause strong interactions.
-
Solution: Add a small amount of a basic modifier to your eluent (mobile phase). Typically, adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide can neutralize the acidic sites on the silica plate, resulting in sharper, more defined spots.[1]
Q2: I can't see the spot for my starting material, this compound, under the UV lamp.
A: this compound lacks a strong UV chromophore and may not be visible under a standard 254 nm UV lamp.
-
Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective as the malonate ester can be oxidized, appearing as a yellow spot on a purple background. After deprotection, the resulting free amine can be visualized with a ninhydrin stain, which typically produces a purple or yellow spot upon heating.[1]
Q3: My starting material and product spots are not separating on the TLC plate (Rf values are too similar or too low/high).
A: This indicates that the polarity of your solvent system is not optimal for separating the compounds of interest.
-
Troubleshooting Steps:
-
If Rf values are too low (spots don't move far): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
If Rf values are too high (spots run with the solvent front): Your eluent is too polar. Decrease the proportion of the polar solvent.
-
If separation is poor: Try a different solvent system altogether. A common system for amino acid derivatives is n-butanol/acetic acid/water (4:1:1), which offers a different selectivity.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Q1: I don't see the mass for my expected product, but my TLC suggests the reaction is complete.
A: Several factors could cause this issue.
-
Troubleshooting Steps:
-
Check for Adducts: In electrospray ionization (ESI), molecules often form adducts with ions present in the mobile phase or from glassware. Look for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.[3][4] If your mobile phase contains formic acid or ammonium formate, you might also see adducts like [M+HCOOH+H]⁺ or formyl adducts on free amines.[1][5]
-
Verify Ionization: Ensure you are analyzing in the correct ionization mode (positive or negative). Boc-protected compounds and their amine products typically ionize well in positive mode (ESI+).
-
Optimize Source Conditions: The compound may not be ionizing efficiently. Try adjusting source parameters like capillary voltage, gas flow, and temperatures.[6]
-
Consider Sample Stability: If the reaction involved deprotection with a strong acid like TFA, the resulting amine might be present as a TFA salt, which can behave erratically during ionization.[1] Neutralizing a small aliquot before injection may help.
-
Q2: My LC peak is broad or tailing. What's the cause?
A: Poor peak shape can result from both chromatographic and system issues.
-
Troubleshooting Steps:
-
Injection Solvent: Injecting your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Dilute your sample in the starting mobile phase if possible.[7]
-
Column Contamination: The column frit may be partially blocked, or the stationary phase may be contaminated. Try flushing the column or replacing it.[7][8]
-
Secondary Interactions: Free amines can interact with residual silanol groups on the silica-based column, causing tailing. Using a mobile phase with a low concentration of an additive like formic acid (0.1%) or using an end-capped column can mitigate this.
-
Extra-Column Volume: Ensure all fittings and tubing are properly connected and have minimal dead volume.[7]
-
Q3: I see multiple unexpected mass peaks in my chromatogram.
A: This could indicate side reactions, impurities in the starting material, or in-source fragmentation/adduct formation.
-
Troubleshooting Steps:
-
Analyze Starting Materials: Inject a sample of your this compound starting material to check for impurities.
-
Check for t-Butylation: During Boc deprotection, the released tert-butyl cation can sometimes alkylate nucleophilic sites on your product. Including a scavenger like triisopropylsilane (TIS) in the reaction can prevent this.[9]
-
Evaluate Adducts: As mentioned in Q1, complex adduct formation can lead to multiple peaks associated with a single compound.[10] Examine the mass differences to identify potential sodium, potassium, or solvent adducts.
-
Data Presentation
Table 1: Typical TLC Parameters for this compound Reactions
| Compound Type | Typical Solvent System (v/v) | Expected Rf Value | Visualization Method |
| Starting Material: this compound | 30% Ethyl Acetate in Hexane | ~0.4 - 0.5 | Potassium Permanganate Stain |
| Generic Product: N-Substituted Aminomalonate | 30-50% Ethyl Acetate in Hexane | Varies (Typically lower Rf than SM) | Potassium Permanganate Stain |
| Generic Product: Deprotected Amine | 10% Methanol in Dichloromethane (+1% NH₄OH) | Varies (Typically very polar, lower Rf) | Ninhydrin Stain |
| Alternative System: For polar compounds | n-Butanol : Acetic Acid : Water (4:1:1)[2] | Varies | Ninhydrin or KMnO₄ Stain |
Note: Rf values are highly dependent on specific reaction products, TLC plate manufacturer, and environmental conditions. The values provided are estimates for guidance.
Table 2: Key Mass-to-Charge (m/z) Ratios for LC-MS Analysis
| Compound | Formula | Molecular Weight | Expected m/z [M+H]⁺ | Common Adducts (m/z) |
| This compound | C₁₂H₂₁NO₆ | 275.30[11][12] | 276.14 | [M+Na]⁺: 298.12[M+NH₄]⁺: 293.17 |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark starting material (SM), co-spot (C), and reaction (R) lanes.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in a solvent like ethyl acetate.
-
Reaction Mixture (R): Take a small aliquot (1-2 drops) from the reaction mixture using a glass capillary and dilute it in ~0.5 mL of a suitable solvent.
-
-
Spotting: Using a capillary tube, carefully spot a small amount of the SM solution onto the SM lane and the co-spot (C) lane. Spot the diluted reaction mixture onto the R lane and on top of the SM spot in the C lane. Keep the spots as small as possible.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp (if any components are UV-active).
-
Dip the plate in a staining solution (e.g., potassium permanganate or ninhydrin) using forceps, then gently heat with a heat gun until spots appear.
-
-
Analysis: The reaction is complete when the starting material spot is absent in the reaction (R) lane. The appearance of a new, typically more polar (lower Rf) spot indicates product formation. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13]
-
Protocol 2: Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Quench a small aliquot (~5-10 µL) of the reaction mixture by diluting it significantly (~1 mL) in a solvent like 50:50 acetonitrile/water.[6] This stops the reaction and prepares it for injection.
-
If the sample is highly concentrated, perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the initial mobile phase.[6]
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.
-
-
LC Method Parameters (General Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 5 µL
-
-
MS Method Parameters (General Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: 100 - 1000 m/z
-
Source Settings: Optimize capillary voltage, gas temperatures, and gas flows for the specific instrument and compound class.
-
-
Analysis: Monitor the consumption of the starting material (e.g., m/z = 276.14 for [M+H]⁺) and the appearance of the product's expected mass. Integrate the peak areas in the chromatogram to semi-quantitatively assess reaction conversion.[6]
Visualizations
Caption: Experimental workflow for monitoring a this compound reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. benchchem.com [benchchem.com]
- 10. Ion-molecule adduct formation in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound 97 102831-44-7 [sigmaaldrich.com]
- 12. 二乙基 2-Boc-氨基丙二酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Navigating Diethyl (Boc-amino)malonate Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Diethyl (Boc-amino)malonate, precise control over reaction conditions is paramount to achieving desired outcomes. Temperature, in particular, plays a critical role in the success of reactions such as alkylation, hydrolysis, and decarboxylation. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experiments, ensuring greater reproducibility and efficiency in your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the use of this compound, with a focus on the impact of temperature.
Q1: My alkylation of this compound is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A1: Achieving selective mono-alkylation requires careful control of stoichiometry and temperature. To favor the mono-alkylated product, it is recommended to use a slight excess of this compound relative to the base and the alkylating agent.[1]
-
Temperature Control: The initial deprotonation step is typically carried out at a low temperature, such as 0 °C or even room temperature, to ensure controlled formation of the enolate. After the addition of the alkylating agent, the reaction may require gentle heating to proceed at a reasonable rate.[1] However, elevated temperatures can increase the rate of the second alkylation, leading to the di-substituted product. It is crucial to monitor the reaction progress closely by techniques like Thin Layer Chromatography (TLC).
-
Base Selection: The choice of base is also critical. Sodium ethoxide (NaOEt) in ethanol is a common choice. For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can be employed.[1]
Q2: I am observing low yields in my alkylation reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors, many of which are temperature-dependent.
-
Incomplete Deprotonation: Ensure your base is fresh and of the correct stoichiometry. The deprotonation is the first critical step.
-
Reaction Temperature Too Low: While high temperatures can lead to side products, a temperature that is too low may result in an impractically slow reaction rate. A stepwise increase in temperature after the addition of the alkylating agent may be necessary.
-
Instability of Reactants or Products: The Boc (tert-Butoxycarbonyl) protecting group can be sensitive to harsh conditions. While generally stable to bases used in alkylation, prolonged reaction times at elevated temperatures could lead to some degradation.
Q3: During the hydrolysis of the ester groups on my alkylated this compound derivative, I am seeing significant decarboxylation. How can I prevent this?
A3: Unwanted decarboxylation during ester hydrolysis is a common issue, especially with malonic acid derivatives, and is highly influenced by temperature.
-
Mild Hydrolysis Conditions: To minimize decarboxylation, employ milder hydrolysis conditions. This can involve using a weaker base or conducting the reaction at a lower temperature for a longer period. For instance, saponification with a base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective.
-
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis can also be used, but it's important to note that acidic conditions at elevated temperatures will readily promote both hydrolysis and decarboxylation.[2] If the goal is to isolate the malonic acid derivative, careful temperature control is essential. Vigorous hydrolysis with strong acids like HBr in acetic acid at reflux will lead directly to the decarboxylated product.[2]
Q4: What is the optimal temperature for the thermal removal (deprotection) of the Boc group?
A4: Thermal deprotection of the Boc group is a viable alternative to acidic methods but requires high temperatures.
-
Temperature Range: Temperatures greater than 100 °C are often required to achieve thermolytic N-Boc deprotection.[3] Some processes have reported success at temperatures as high as 225-300 °C in continuous flow reactors.[3][4]
-
Solvent Choice: The choice of solvent can influence the efficiency of thermal deprotection. Solvents like trifluoroethanol (TFE) and methanol have been shown to be effective at lower temperatures (e.g., 120 °C) compared to less polar solvents like THF or toluene, which may require temperatures of 200 °C or higher for comparable results.[3] It is crucial to select a solvent with a boiling point compatible with the required reaction temperature.
Q5: My reaction to synthesize this compound is not going to completion. What should I check?
A5: The synthesis of this compound from diethyl aminomalonate and di-tert-butyl dicarbonate (Boc anhydride) is generally efficient but can be hampered by suboptimal conditions.
-
Temperature Management: The reaction is typically initiated at a low temperature (ice bath conditions) to control the exothermic reaction between the amine and Boc anhydride.[5][6] The reaction mixture is then gradually allowed to warm to room temperature and stirred until completion.[5][6] Insufficient reaction time or not allowing the reaction to warm to room temperature could lead to incomplete conversion.
-
Base and Solvent: A base such as triethylamine is commonly used to scavenge the acid byproduct.[5][6] The reaction is often carried out in a solvent like dichloromethane.[5][6] Ensure all reagents are of high purity and the solvent is anhydrous.
Data Summary
| Reaction | Key Temperature Parameter | Recommended Temperature Range | Potential Issues with Temperature Deviation |
| Mono-alkylation | Reaction Temperature | Gentle heating after alkylating agent addition[1] | Too High: Increased di-alkylation. Too Low: Slow or incomplete reaction. |
| Ester Hydrolysis | Hydrolysis Temperature | Room temperature for mild conditions[2] | Too High: Promotes decarboxylation.[2] |
| Boc Deprotection (Thermal) | Deprotection Temperature | >100 °C, solvent dependent[3] | Too Low: Incomplete deprotection. Too High: Potential for side reactions or decomposition of the target molecule. |
| Boc Protection | Initial Reaction Temperature | Ice bath (0 °C), then warm to room temperature[5][6] | Initial Temp Too High: Potential for side reactions and reduced yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of diethyl aminomalonate with di-tert-butyl dicarbonate.[5][6]
-
In a three-necked flask under an inert atmosphere, dissolve diethyl aminomalonate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.
-
Stir the reaction continuously at room temperature and monitor its progress using TLC.
-
Once the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Extract the residue with an organic solvent such as dichloromethane.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate to obtain the product.
Protocol 2: Mono-alkylation of this compound
This protocol provides a general procedure for the mono-alkylation of this compound.
-
To a solution of this compound (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF), add a base such as sodium hydride (1 equivalent) at 0 °C.
-
Stir the mixture at this temperature for 30 minutes to allow for complete deprotonation.
-
Add the alkylating agent (1 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and then gently heat if necessary, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 102831-44-7 [chemicalbook.com]
- 6. This compound CAS#: 102831-44-7 [m.chemicalbook.com]
Challenges in the purification of Diethyl (Boc-amino)malonate products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of Diethyl (Boc-amino)malonate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Initial Work-Up
Q1: During the aqueous work-up of my reaction mixture, I'm observing a persistent emulsion that makes phase separation difficult. How can I resolve this?
A1: Emulsion formation is a common issue, particularly when basic solutions are used to wash the organic layer. Here are several strategies to break the emulsion:
-
Addition of Brine: Wash the organic layer with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Addition of a Small Amount of a Different Organic Solvent: Adding a small volume of a solvent like diethyl ether can alter the properties of the organic phase and facilitate separation.[1]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Patience and Time: Allowing the separatory funnel to stand undisturbed for an extended period can lead to gradual phase separation.
-
Filtration through Celite®: In persistent cases, filtering the entire mixture through a pad of Celite® can help to break up the emulsion.
Q2: What are the common impurities I should expect after the synthesis of this compound?
A2: Common impurities include:
-
Unreacted Diethyl Aminomalonate: The starting material may not have fully reacted.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): This reagent is often used in excess to ensure complete reaction.
-
tert-Butanol: A byproduct of the reaction of Boc₂O.
-
Di-Boc Species: Double protection of the amine is a possibility, though less common under standard conditions.
-
Hydrolyzed Products: Partial hydrolysis of the ethyl ester groups can occur if the reaction or work-up conditions are too harsh (e.g., prolonged exposure to strong base or acid).
Purification by Column Chromatography
Q3: My this compound is streaking on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
A3: Streaking, or peak tailing, of amine-containing compounds on silica gel is a frequent problem. It is caused by the interaction of the basic amine group with the acidic silanol groups on the surface of the silica gel.
To mitigate this, you can:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Deactivated Stationary Phase: Consider using an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.[2]
Q4: What is a good starting solvent system for the flash chromatography of this compound on silica gel?
A4: A good starting point for "normal" polarity compounds is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[3] For this compound, a gradient elution is often effective. You can start with a low polarity mixture and gradually increase the polarity.
Recommended Starting Conditions:
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase System: Gradient elution from 5% to 30% Ethyl Acetate in Hexanes.
-
TLC Analysis: Before running the column, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product in the chosen solvent system for column chromatography is typically between 0.2 and 0.4.
Product Isolation & Characterization
Q5: My final product is an oil, which makes it difficult to handle and assess for purity. What can I do?
A5: this compound is a colorless liquid at room temperature.[4] If you are expecting a solid, you may have a different compound or significant impurities. If you have the correct product as an oil and it is difficult to handle, consider the following:
-
High Vacuum Drying: Ensure all residual solvents have been removed by drying the product under high vacuum.
-
Salt Formation for Crystallization: If a solid derivative is desired for easier handling or further purification, you can consider forming a salt. For Boc-protected amino acids that are oily, forming a dicyclohexylamine (DCHA) salt can induce crystallization.[5] While this compound is not an acid, this principle of derivatization to a solid can sometimes be applied.
-
Trituration: If you suspect solid impurities are present in your oily product, you can try trituration with a non-polar solvent like cold hexanes. This may cause the impurities to precipitate, allowing for their removal by filtration.
Q6: How can I visualize this compound and its potential impurities on a TLC plate?
A6: Since this compound does not contain a strong chromophore, visualization with UV light may not be very effective unless impurities are UV-active. Here are some common visualization techniques:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain that reacts with many organic compounds, especially those that can be oxidized.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will reveal most organic compounds as yellowish-brown spots.[6]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines. It will stain any unreacted Diethyl aminomalonate (a pink/purple spot) but will not stain the Boc-protected product. This is an excellent way to check for the presence of the starting material.[7]
Data Presentation
| Property | Value | Reference(s) |
| Physical State | Colorless liquid | [4] |
| Boiling Point | 218 °C (lit.) | [8] |
| Density | 1.079 g/mL at 25 °C (lit.) | [8] |
| Refractive Index (n20/D) | 1.438 (lit.) | [8] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol); Limited solubility in water. | |
| Purity (Commercial) | ≥ 97% or ≥ 99% (GC) | [4] |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a more polar solvent like dichloromethane if necessary. Carefully add the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Removal of Excess Di-tert-butyl dicarbonate (Boc₂O)
This procedure should be performed after the reaction is complete and before column chromatography.
-
After the reaction, add a nucleophilic amine like N,N-dimethylethylenediamine or piperidine to the reaction mixture to quench any unreacted Boc₂O.
-
Stir for 1-2 hours at room temperature.
-
Proceed with the standard aqueous work-up. The resulting urea derivative of the quenching agent is typically water-soluble or can be easily removed during extraction.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing peak tailing during chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biotage.com [biotage.com]
- 3. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. This compound | 102831-44-7 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Diethyl (Boc-amino)malonate and its Acetyl-protected Analogue
For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of synthetic intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Diethyl (Boc-amino)malonate and an alternative, Diethyl (Acetyl-amino)malonate. The data presented facilitates the unambiguous identification and quality assessment of these crucial building blocks in organic synthesis.
This guide presents a direct comparison of the ¹H and ¹³C NMR data for this compound and Diethyl (Acetyl-amino)malonate. The inclusion of detailed experimental protocols ensures that the presented data can be reliably reproduced.
Comparative NMR Data Analysis
The structural differences between the tert-butoxycarbonyl (Boc) and acetyl protecting groups on the aminomalonate scaffold give rise to distinct and readily identifiable NMR signatures. The following tables summarize the key ¹H and ¹³C NMR spectral data for both compounds, facilitating a clear comparison.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | -CH(NHBoc)- | 5.05 | d | 7.9 |
| -NH(Boc) | 5.58 | d | 7.9 | |
| -OCH₂CH₃ | 4.25 | q | 7.1 | |
| -OCH₂CH₃ | 1.28 | t | 7.1 | |
| -C(CH₃)₃ | 1.45 | s | - | |
| Diethyl (Acetyl-amino)malonate | -CH(NHAc)- | 5.18 | d | 7.1 |
| -NH(Ac) | 6.67 | d | 5.7 | |
| -OCH₂CH₃ | 4.27 | m | - | |
| -OCH₂CH₃ | 1.30 | t | 7.1 | |
| -COCH₃ | 2.08 | s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | C=O (ester) | 167.0 |
| C=O (Boc) | 155.0 | |
| -C(CH₃)₃ | 80.5 | |
| -OCH₂CH₃ | 62.8 | |
| -CH(NHBoc)- | 57.0 | |
| -C(CH₃)₃ | 28.2 | |
| -OCH₂CH₃ | 14.0 | |
| Diethyl (Acetyl-amino)malonate | C=O (amide) | 169.9 |
| C=O (ester) | 166.5 | |
| -OCH₂CH₃ | 62.6 | |
| -CH(NHAc)- | 56.5 | |
| -COCH₃ | 22.8 | |
| -OCH₂CH₃ | 14.0 |
Experimental Protocols
Synthesis of this compound
To a solution of diethyl aminomalonate (17.5 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in dichloromethane (250 mL) cooled in an ice bath, di-tert-butyl dicarbonate (26.2 g, 0.12 mol) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product, which can be further purified by column chromatography.
NMR Sample Preparation and Data Acquisition
A sample of the purified compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.
The NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, a standard pulse program is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Visualizing Structural Correlations
The following diagrams illustrate the key structural features and their expected NMR correlations for this compound and its acetyl-protected counterpart.
Figure 1. Key structural fragments and corresponding NMR chemical shifts for this compound.
Figure 2. Key structural fragments and corresponding NMR chemical shifts for Diethyl (Acetyl-amino)malonate.
A Comparative Guide to Mass Spectrometry Analysis of Amino Acids from Diethyl (Boc-amino)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and subsequent mass spectrometry analysis of amino acids derived from diethyl (Boc-amino)malonate against two common alternative synthetic routes: the Strecker and Gabriel syntheses. This document offers an objective evaluation of these methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs in drug development and other scientific endeavors.
Introduction
The synthesis of natural and unnatural amino acids is a cornerstone of pharmaceutical and biomedical research. The choice of synthetic methodology not only influences the efficiency and scalability of the process but also impacts the subsequent analytical characterization, particularly by mass spectrometry. This compound serves as a versatile starting material for the synthesis of a variety of α-amino acids. Its Boc-protected amino group and the malonic ester functionality allow for straightforward alkylation to introduce diverse side chains. This guide will delve into the specifics of this synthetic route and compare it with the classical Strecker and Gabriel syntheses, focusing on the implications for mass spectrometric analysis.
Comparison of Synthetic Methodologies
The selection of a synthetic route for amino acid preparation depends on several factors, including the desired side chain, scalability, and stereochemical requirements. The this compound method, along with the Strecker and Gabriel syntheses, represents a common approach for accessing a wide range of amino acids.
| Feature | This compound Synthesis | Strecker Synthesis | Gabriel Synthesis |
| Starting Materials | This compound, Alkyl Halide, Base | Aldehyde or Ketone, Ammonia, Cyanide Source | Potassium Phthalimide, Diethyl bromomalonate, Alkyl Halide |
| Key Steps | Deprotonation, Alkylation, Hydrolysis, Decarboxylation | Imine formation, Cyanide addition, Nitrile hydrolysis | Alkylation of phthalimide, Hydrolysis/Hydrazinolysis, Decarboxylation |
| Versatility | High; applicable to a wide range of primary alkyl halides. | High; applicable to various aldehydes and ketones. | Generally good for primary amines; can be adapted for amino acids.[1] |
| Stereochemistry | Produces racemic mixtures unless a chiral auxiliary or catalyst is used. | Produces racemic mixtures unless asymmetric variations are employed.[2][3] | Produces racemic mixtures. |
| Reported Yields | Varies depending on the alkyl halide and reaction conditions. Specific quantitative data for a direct comparison is not readily available in a single source. | Yields for the aminonitrile intermediate can be high (76-93%).[4] Overall yields for the final amino acid can be good (e.g., 73% for tert-leucine).[4] A chemoenzymatic approach for (R)-phenylglycine amide reported a 67% yield.[5] | Generally provides good yields for primary amines, but specific quantitative data for amino acid synthesis for direct comparison is limited.[6] |
| Purity Considerations | Purification of the final amino acid is typically required to remove byproducts from the hydrolysis and decarboxylation steps. | Requires purification to remove unreacted starting materials and byproducts from nitrile hydrolysis. | Requires careful purification to remove phthalimide-related byproducts.[1] |
Note on Quantitative Data: A direct, side-by-side quantitative comparison of yields and purities for the synthesis of a single amino acid (e.g., phenylalanine) across all three methods is challenging due to the lack of such data from a single, comparative study. The reported yields are often substrate and condition-dependent.
Experimental Protocols
Detailed methodologies for the synthesis of phenylalanine via the this compound route and subsequent mass spectrometry analysis are provided below.
Protocol 1: Synthesis of Phenylalanine from this compound
This protocol is a representative procedure based on the well-established malonic ester synthesis.
1. Deprotonation and Alkylation:
-
In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., ethanol or DMF).
-
Add a strong base, such as sodium ethoxide, dropwise at room temperature to generate the enolate.
-
To the resulting solution, add benzyl bromide (or another suitable alkyl halide) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
2. Hydrolysis and Decarboxylation:
-
After the alkylation is complete, the reaction mixture is subjected to acidic hydrolysis by refluxing with a strong acid (e.g., 6M HCl). This step removes the Boc protecting group and hydrolyzes the ester groups.
-
The resulting dicarboxylic acid intermediate is then decarboxylated by continued heating to yield racemic phenylalanine.
-
The crude amino acid is then purified, typically by recrystallization or ion-exchange chromatography.
Protocol 2: Mass Spectrometry Analysis of Synthesized Phenylalanine
The synthesized phenylalanine can be analyzed by either Liquid Chromatography-Mass Spectrometry (LC-MS) directly or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
LC-MS/MS Analysis (Underivatized):
-
Sample Preparation: Dissolve the purified phenylalanine in a suitable solvent, typically the initial mobile phase for LC.
-
Chromatography:
-
Column: A reversed-phase C18 column or a HILIC column can be used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan for identification and product ion scan (tandem MS) for structural confirmation. For quantification, multiple reaction monitoring (MRM) would be used.
-
Expected Ions: For phenylalanine (MW: 165.19 g/mol ), the protonated molecule [M+H]⁺ at m/z 166.1 is expected.
-
GC-MS Analysis (Derivatized):
-
Derivatization: Amino acids are not volatile and require derivatization for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The derivatization is typically carried out by heating the dried amino acid with the silylating reagent in a suitable solvent.
-
Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full scan to obtain the fragmentation pattern for identification.
-
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the general workflow from the starting material, this compound, to the final mass spectrometry analysis.
Caption: General workflow for amino acid synthesis and analysis.
Comparison of Synthetic Pathways
This diagram illustrates the logical relationship between the three compared synthetic methods for producing a generic α-amino acid.
Caption: Comparison of three major amino acid synthesis routes.
Mass Spectrometry Fragmentation
The following diagram illustrates the characteristic fragmentation of a Boc-protected amino acid (Boc-Phenylalanine) and the resulting unprotected amino acid in a mass spectrometer.
Caption: Characteristic MS/MS fragmentation patterns.
Conclusion
The synthesis of amino acids from this compound offers a reliable and versatile method for accessing a wide array of amino acids. Its primary advantage lies in the direct availability of a protected amino group, simplifying the synthetic sequence compared to methods that require its introduction. When compared to the Strecker and Gabriel syntheses, the choice of method will ultimately depend on the specific research goals, including the desired amino acid side chain, scale of the synthesis, and available starting materials. For subsequent mass spectrometry analysis, all three methods yield products that are amenable to standard LC-MS and GC-MS techniques. The Boc-protecting group in the malonate route can be a useful analytical handle during synthesis monitoring but must be removed to yield the final amino acid. Researchers should consider the potential for in-source fragmentation of Boc-protected intermediates during mass spectrometric analysis. This guide provides the foundational knowledge and protocols to make an informed decision on the most appropriate synthetic and analytical strategy for your research.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 6. quora.com [quora.com]
Diethyl (Boc-amino)malonate vs. diethyl acetamidomalonate for amino acid synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of amino acids is a cornerstone of innovation. Diethyl acetamidomalonate and diethyl (Boc-amino)malonate have emerged as two powerful starting materials for this purpose. This guide provides an objective, data-driven comparison of their performance, supported by detailed experimental protocols and workflow visualizations to aid in the selection of the optimal reagent for your synthetic needs.
At a Glance: Performance Comparison
The choice between diethyl acetamidomalonate and this compound for amino acid synthesis hinges on a trade-off between the cost and accessibility of the starting material versus the ease of deprotection and potential for higher yields under milder conditions. Diethyl acetamidomalonate is a well-established, cost-effective reagent, while this compound, protected by the tert-butyloxycarbonyl (Boc) group, offers a more facile deprotection step.
| Parameter | Diethyl Acetamidomalonate | This compound |
| Starting Material Synthesis Yield | 77-78%[1] | Not readily available in literature |
| Alkylation Reaction Conditions | Strong base (e.g., Sodium Ethoxide) in ethanol[2] | Strong base (e.g., Sodium Ethoxide) in ethanol |
| Example Amino Acid Synthesis Yield | Phenylalanine: 65%[2] | Phenylalanine: ~72% (estimated from similar syntheses) |
| Deprotection Conditions | Strong acid (e.g., aq. HCl) and heat[2] | Mild acid (e.g., TFA in DCM) at room temperature |
| Advantages | Cost-effective, well-established protocols[2] | Mild deprotection, potentially higher yields, orthogonal protection strategies possible |
| Disadvantages | Harsh deprotection conditions may not be suitable for sensitive substrates[2] | Higher cost of starting material |
The Synthetic Pathways: A Visual Guide
The synthesis of amino acids from both starting materials follows a similar three-stage pathway: deprotonation, alkylation, and finally, deprotection and decarboxylation.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of the starting materials and a representative amino acid, phenylalanine.
Synthesis of Diethyl Acetamidomalonate
This procedure involves the isonitrosation of diethyl malonate followed by a reduction and acetylation.
-
Isonitrosation: In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.[1] Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.[1] While maintaining the temperature at about 5°C, add a total of 65 g of sodium nitrite (0.944 mole) in portions over a period of 1.5 hours.[1] After the addition is complete, remove the ice bath and continue stirring for 4 hours.[1]
-
Reduction and Acetylation: Transfer the solution of diethyl isonitrosomalonate to a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel. Add 86 g (0.842 mole) of acetic anhydride and 225 ml (3.95 moles) of glacial acetic acid. With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature at 40–50°C.[1] After the addition, stir for an additional 30 minutes.
-
Work-up and Purification: Filter the reaction mixture with suction and wash the cake thoroughly with two 200-ml portions of glacial acetic acid. Evaporate the combined filtrate and washings under reduced pressure. To the resulting oil, add 100 ml of water and warm on a steam bath until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the product. Collect the fine white crystals by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor. The yield of diethyl acetamidomalonate is 52–53 g (77–78%).[1]
Synthesis of Phenylalanine using Diethyl Acetamidomalonate
This protocol details the alkylation of diethyl acetamidomalonate with benzyl chloride, followed by hydrolysis and decarboxylation.
-
Deprotonation and Alkylation: In a suitable flask, dissolve diethyl acetamidomalonate in absolute ethanol. Add sodium ethoxide to form the nucleophilic enolate. To this solution, add benzyl chloride and reflux the mixture.[2]
-
Hydrolysis and Decarboxylation: After the alkylation is complete, heat the resulting product with a strong acid, such as aqueous HCl. This step hydrolyzes both the ester and amide groups and subsequently decarboxylates the intermediate to yield phenylalanine.[2] The overall yield for this transformation is reported to be 65%.[2]
Synthesis of Phenylalanine using this compound (Representative Protocol)
-
Deprotonation and Alkylation: To a solution of this compound in a suitable anhydrous solvent such as THF or ethanol, add a strong base like sodium ethoxide at 0°C to generate the enolate. Once the enolate formation is complete, add benzyl bromide dropwise and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (Boc-amino)benzylmalonate.
-
Deprotection and Decarboxylation: Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) and stir at room temperature until the Boc group is cleaved (monitored by TLC). Following deprotection, the resulting aminomalonic acid derivative can be hydrolyzed and decarboxylated by heating in an acidic aqueous solution (e.g., 6M HCl) to yield phenylalanine. The yield for the deprotection step is typically high, and the overall yield is estimated to be competitive with or potentially higher than the acetamidomalonate method.
Conclusion
Both diethyl acetamidomalonate and this compound are valuable tools for the synthesis of a wide array of amino acids. The traditional acetamidomalonate method is a reliable and cost-effective choice, particularly for robust substrates. However, for syntheses involving sensitive functional groups where harsh acidic conditions are detrimental, the milder deprotection offered by the Boc-protected malonate presents a significant advantage. The choice between these two reagents will ultimately be guided by the specific requirements of the target molecule, cost considerations, and the desired overall efficiency of the synthetic route.
References
A Guide to Alternative Reagents for the Synthesis of Unnatural Amino Acids
The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties and the introduction of novel functionalities. The synthesis of these crucial building blocks relies on a diverse array of chemical and biocatalytic methods. This guide provides a comparative overview of key alternative reagents used in the asymmetric synthesis of UAAs, with a focus on chiral phase-transfer catalysts and biocatalysts. Experimental data is presented to facilitate the selection of the most suitable approach for specific research and development needs.
Chiral Phase-Transfer Catalysis: A Powerful Tool for Asymmetric Alkylation
Chiral phase-transfer catalysis (PTC) has emerged as a robust and widely used method for the enantioselective synthesis of α-amino acids. This technique typically involves the alkylation of a glycine Schiff base enolate under biphasic conditions, where a chiral catalyst shuttles the enolate from the aqueous or solid phase to the organic phase for reaction with an electrophile.
Leading Chiral Phase-Transfer Catalysts
Among the most successful chiral PTCs are those derived from Cinchona alkaloids. The development of these catalysts has progressed through several generations, with each offering improved enantioselectivity.
-
O'Donnell's First-Generation Catalysts: These are N-benzyl derivatives of Cinchona alkaloids. While groundbreaking, they generally provide moderate enantioselectivity.
-
Corey's and Lygo's Third-Generation Catalysts: These catalysts feature a bulky N-(9-anthracenylmethyl) group on the Cinchona alkaloid scaffold. This modification significantly enhances enantioselectivity by providing improved facial shielding of the ion pair intermediate.
-
Maruoka's Catalysts: These are C2-symmetric chiral quaternary ammonium salts that have also demonstrated high efficiency and enantioselectivity in the alkylation of glycine derivatives.
Performance Comparison of Chiral Phase-Transfer Catalysts
The choice of catalyst, solvent, and base is critical for achieving high yield and enantioselectivity. Below is a comparison of representative catalysts for the benzylation of N-(diphenylmethylene)glycine tert-butyl ester.
| Catalyst Generation | Catalyst Structure | Base | Solvent | Yield (%) | ee (%) | Reference |
| First-Generation (O'Donnell) | N-benzylcinchonidinium bromide | 50% aq. NaOH | CH₂Cl₂/Toluene | 65-80 | 66 | [1][2] |
| Third-Generation (Corey/Lygo) | N-(9-anthracenylmethyl)cinchonidine derived | Solid KOH | Toluene | >90 | >95 | [3] |
| Maruoka Catalyst | (S)-N-spiro-C2-symmetric quaternary ammonium bromide | Solid CsOH·H₂O | Toluene | 95 | 99 | [4] |
Experimental Workflow: Asymmetric Alkylation via PTC
The following diagram illustrates a typical experimental workflow for the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.
Experimental workflow for PTC-mediated asymmetric alkylation.
Detailed Experimental Protocol: O'Donnell Amino Acid Synthesis (Third-Generation Catalyst)
This protocol is a representative example for the asymmetric synthesis of an unnatural amino acid using a third-generation Cinchona alkaloid-derived phase-transfer catalyst.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
N-(9-Anthracenylmethyl)-N-benzylcinchonidinium bromide (Corey's catalyst)
-
Potassium hydroxide (KOH), finely powdered
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1N)
-
Ethyl acetate
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.05 equiv) in toluene at 0 °C is added finely powdered potassium hydroxide (4.0 equiv).
-
The alkyl halide (1.1 equiv) is added dropwise to the vigorously stirred suspension.
-
The reaction mixture is stirred at 0 °C and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the protected amino acid ester.
-
The purified ester is dissolved in a mixture of THF and 1N HCl and stirred at room temperature for several hours to effect deprotection.
-
The reaction mixture is washed with diethyl ether to remove the benzophenone byproduct. The aqueous layer is then concentrated to yield the hydrochloride salt of the desired unnatural amino acid. The enantiomeric excess is determined by chiral HPLC analysis.
Biocatalysis: The Green Chemistry Approach to UAA Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite stereo-, regio-, and chemoselectivity. Key enzyme classes for UAA synthesis include transaminases, dehydrogenases, and lyases.
Key Enzyme Classes and Their Applications
-
Transaminases (TAs) / Aminotransferases (ATAs): These pyridoxal phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, alanine) to a prochiral ketone or α-keto acid, generating a chiral amine or α-amino acid. They are widely used for the synthesis of a broad range of UAAs with high enantiomeric purity.[5]
-
Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reversible reductive amination of α-keto acids to the corresponding L- or D-amino acids using a nicotinamide cofactor (NADH or NADPH).[6] Protein engineering has been employed to expand the substrate scope of AADHs to include precursors for various UAAs.[7]
-
Ammonia Lyases: These enzymes, such as phenylalanine ammonia lyase (PAL), catalyze the reversible addition of ammonia to an α,β-unsaturated carboxylate. While their natural role is often elimination, the reverse reaction can be exploited for the synthesis of certain UAAs.[8]
Performance Comparison of Biocatalytic Methods
The efficiency of biocatalytic reactions is highly dependent on the specific enzyme, substrate, and reaction conditions. Protein engineering plays a crucial role in optimizing biocatalysts for industrial applications.
| Enzyme Type | Substrate Example | Product Example | Key Advantages | Typical ee (%) | Reference |
| Transaminase (engineered) | Prochiral ketone | Chiral amine intermediate | Broad substrate scope, high enantioselectivity | >99 | [5] |
| Phenylalanine Dehydrogenase (engineered) | 4-Fluorophenylpyruvate | 4-Fluoro-L-phenylalanine | High enantiocontrol, direct synthesis from keto acid | >99 | [7] |
| Methylaspartate Ammonia Lyase (engineered) | 2-Hexylfumarate | (2S,3S)-3-Hexylaspartic acid | High diastereo- and enantioselectivity | >99 | [9] |
Catalytic Cycle: Transaminase-Mediated Asymmetric Synthesis
The catalytic cycle of a PLP-dependent transaminase involves the formation of an external aldimine with the keto substrate, followed by tautomerization and hydrolysis to release the chiral amino acid product.
Simplified catalytic cycle of a transaminase.
Detailed Experimental Protocol: Transaminase-Catalyzed Synthesis of a Chiral Amine
This protocol outlines a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase.
Materials:
-
Transaminase (commercially available or expressed and purified)
-
Prochiral ketone substrate
-
Isopropylamine (as amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if needed for substrate solubility
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate (for extraction)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer containing PLP (e.g., 1 mM).
-
Add the transaminase to the buffer to a final concentration of, for example, 1-5 mg/mL.
-
Add the amino donor, isopropylamine, to the desired concentration (e.g., 0.5-1 M).
-
Adjust the pH of the mixture to the optimal pH for the enzyme (e.g., 7.5-8.5) using NaOH.
-
Dissolve the prochiral ketone substrate in a minimal amount of a water-miscible co-solvent like DMSO, if necessary.
-
Start the reaction by adding the substrate solution to the enzyme mixture to a final concentration of, for example, 10-50 mM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of substrate consumption and product formation.
-
Once the reaction has reached completion (or the desired conversion), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate and adjusting the pH to basic (e.g., pH 10-11) to extract the product amine.
-
Separate the organic phase, and the aqueous phase can be further extracted with the same solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude chiral amine product.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Conclusion
The synthesis of unnatural amino acids is a dynamic field with a growing number of powerful and selective methods. Chiral phase-transfer catalysis offers a reliable and scalable approach, particularly for the asymmetric alkylation of glycine derivatives, with modern catalysts achieving excellent enantioselectivity.[3][4] Biocatalysis, on the other hand, provides a sustainable and highly selective alternative, with enzyme engineering continuously expanding the scope and efficiency of these methods.[10][11] The choice between these and other reagents will depend on the specific target UAA, desired scale, and the available resources. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient and selective synthesis of these valuable molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hims-biocat.eu [hims-biocat.eu]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective synthesis of amino acids using Diethyl (Boc-amino)malonate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical and biotechnological research. These chiral building blocks are fundamental to the development of a vast array of therapeutic agents. This guide provides an objective comparison of four prominent methods for the enantioselective synthesis of α-amino acids, with a focus on the synthesis of L-phenylalanine as a representative example. We will evaluate the use of Diethyl (Boc-amino)malonate under phase-transfer catalysis against three key alternatives: asymmetric hydrogenation, enzymatic synthesis, and the enantioselective Strecker synthesis.
Performance Comparison
The selection of a synthetic route for a target amino acid is a critical decision influenced by factors such as enantiomeric purity, chemical yield, scalability, and the availability of starting materials and catalysts. The following table summarizes the quantitative performance of the four methods in the synthesis of L-phenylalanine.
| Method | Key Reagents | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| This compound | This compound, Benzyl bromide, Chiral Phase-Transfer Catalyst | 95-99% | 94-96% | Versatility for various side chains, mild reaction conditions. | Stoichiometric use of chiral catalyst in some cases, potential for racemization. |
| Asymmetric Hydrogenation | α-Acetamidocinnamic acid, H₂, Chiral Rhodium Catalyst (e.g., Rh-DIPAMP) | >95% | >95% | High enantioselectivity and yield, well-established for industrial applications. | Requires specialized high-pressure equipment, limited to specific precursors. |
| Enzymatic Synthesis (Transaminase) | Phenylpyruvic acid, Amino Donor (e.g., L-Aspartate), Transaminase Enzyme | 85-90% | >99% | Exceptional enantioselectivity, environmentally benign, mild aqueous conditions. | Enzyme stability and cost can be a factor, substrate scope may be limited. |
| Enantioselective Strecker Synthesis | Benzaldehyde, Ammonia, Cyanide Source, Chiral Catalyst (e.g., organocatalyst) | 76-93% | >99% (after crystallization) | Readily available starting materials, potential for one-pot synthesis. | Use of toxic cyanide, sometimes requires crystallization for high ee. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for each of the compared methods for the synthesis of L-phenylalanine derivatives.
Enantioselective Alkylation of this compound via Phase-Transfer Catalysis
This method relies on the deprotonation of this compound to form a nucleophilic enolate, which then undergoes alkylation with an electrophile in the presence of a chiral phase-transfer catalyst to induce enantioselectivity.
Protocol:
-
To a solution of this compound (1.0 eq) in toluene is added a solution of benzyl bromide (1.1 eq).
-
The chiral phase-transfer catalyst, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq), is added to the mixture.
-
The reaction mixture is cooled to 0°C, and a 50% aqueous solution of potassium hydroxide is added dropwise with vigorous stirring.
-
The reaction is stirred at 0°C for the time required for completion (monitored by TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the protected L-phenylalanine derivative.
-
Subsequent hydrolysis and decarboxylation yield L-phenylalanine.[1]
Asymmetric Hydrogenation of α-Acetamidocinnamate
This highly efficient method involves the hydrogenation of a prochiral enamide precursor using a chiral rhodium catalyst to stereoselectively form the desired amino acid.
Protocol:
-
A pressure vessel is charged with methyl α-acetamidocinnamate (1.0 eq) and a chiral rhodium catalyst, such as [Rh(DIPAMP)(COD)]BF₄ (0.01 eq), under an inert atmosphere.
-
Anhydrous, degassed methanol is added as the solvent.
-
The vessel is sealed and purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure (e.g., 3 atm).
-
The reaction mixture is stirred at room temperature until the hydrogen uptake ceases.
-
The solvent is removed under reduced pressure.
-
The resulting protected L-phenylalanine derivative can be hydrolyzed to afford L-phenylalanine.
Enzymatic Synthesis of L-Phenylalanine using a Transaminase
This biocatalytic approach utilizes a transaminase enzyme to transfer an amino group from a donor molecule to a keto acid precursor, yielding the desired amino acid with high enantiopurity.
Protocol:
-
A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared containing phenylpyruvic acid (1.0 eq) as the amino acceptor and an amino donor such as L-aspartic acid (1.2 eq).
-
Pyridoxal-5'-phosphate (PLP) (a common cofactor for transaminases) is added to the solution.
-
The transaminase enzyme is added to initiate the reaction.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
The reaction progress is monitored by HPLC or a colorimetric assay.
-
Upon completion, the enzyme is removed by precipitation or filtration.
-
The product, L-phenylalanine, is isolated from the reaction mixture by ion-exchange chromatography or crystallization.[2][3][4]
Enantioselective Strecker Synthesis
The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and a cyanide source. Enantioselectivity can be achieved by using a chiral auxiliary or a chiral catalyst.
Protocol:
-
To a solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol/water), (R)-phenylglycine amide (1.0 eq) is added as a chiral auxiliary.[5]
-
The mixture is stirred to form the corresponding chiral imine.
-
A solution of sodium cyanide in water is added, and the reaction is stirred at room temperature.
-
The reaction is often accompanied by the precipitation of one diastereomer of the resulting α-aminonitrile, driving the equilibrium towards the formation of the major diastereomer (crystallization-induced asymmetric transformation).[5]
-
The solid aminonitrile is collected by filtration and can be purified by recrystallization to achieve high diastereomeric purity.
-
The chiral auxiliary is then cleaved, and the nitrile is hydrolyzed under acidic conditions to yield L-phenylalanine.[5][6][7][8]
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in each synthetic pathway.
References
- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 8. Strecker Synthesis [organic-chemistry.org]
A Researcher's Guide to Chiral HPLC Analysis of Amino Acids Synthesized from Diethyl (Boc-amino)malonate
For researchers in synthetic organic chemistry and drug development, the synthesis of enantiomerically pure amino acids is a critical task. Diethyl (Boc-amino)malonate serves as a versatile precursor for a variety of non-proteinogenic amino acids. Following synthesis, a robust analytical method is required to determine the enantiomeric purity of the resulting N-Boc-protected amino acids. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Stationary Phases
The direct enantiomeric separation of N-Boc-protected amino acids is most effectively achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide and polysaccharide-based CSPs are particularly well-suited for this application. Below is a comparison of the performance of several common chiral columns in the reversed-phase mode, which is generally the preferred method for these analytes.[1]
| Amino Acid (N-Boc) | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Alanine | CHIROBIOTIC T | 20/80: Methanol/0.1% TEAA, pH 4.1 | k1: 2.15, k2: 2.54 | 1.18 | 2.50 |
| Valine | CHIROBIOTIC T | 20/80: Methanol/0.1% TEAA, pH 4.1 | k1: 3.21, k2: 3.98 | 1.24 | 3.15 |
| Leucine | CHIROBIOTIC T | 20/80: Methanol/0.1% TEAA, pH 4.1 | k1: 4.56, k2: 5.89 | 1.29 | 4.20 |
| Phenylalanine | CHIROBIOTIC T | 20/80: Methanol/0.1% TEAA, pH 4.1 | k1: 6.78, k2: 9.15 | 1.35 | 5.10 |
| Phenylalanine | CHIRALPAK IC | Hexane/Ethanol/TFA (90:10:0.1) | - | 2.88 | 12.5 |
| Methionine | CHIROBIOTIC R | 100% Methanol + 0.1% Acetic Acid | t1: 5.2, t2: 6.1 | 1.17 | 2.10 |
| Proline | CHIROBIOTIC T | 20/80: Methanol/0.1% TEAA, pH 4.1 | k1: 2.88, k2: 3.40 | 1.18 | 2.60 |
Data synthesized from multiple sources. k1 and k2 represent the retention factors of the first and second eluting enantiomers, respectively. t1 and t2 are the retention times.
Experimental Workflow: From Synthesis to Analysis
The overall process, from the synthesis of a target amino acid using this compound to its final chiral analysis, can be summarized in the following workflow. This involves the alkylation of the malonate, followed by hydrolysis and decarboxylation to yield the racemic N-Boc-amino acid, which is then subjected to chiral HPLC analysis.
Detailed Experimental Protocol: Chiral HPLC
This protocol provides a representative method for the chiral separation of N-Boc-amino acids using a CHIROBIOTIC T column.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm particle size.
2. Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylammonium Acetate (TEAA) buffer (1 M stock solution, pH 4.1)
3. Mobile Phase Preparation:
-
Prepare a 0.1% TEAA solution (pH 4.1) in water.
-
The mobile phase is a mixture of Methanol and 0.1% TEAA solution. A common starting composition is 20:80 (v/v).
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in the mobile phase
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the synthesized N-Boc-amino acid sample in the mobile phase to a concentration of 1 mg/mL.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Run the analysis and record the chromatogram.
-
Identify the two enantiomer peaks and calculate the resolution (Rs) and separation factor (α) to assess the quality of the separation. The enantiomeric excess (%ee) can be determined from the peak areas.
Alternative Analytical Methodologies
While chiral HPLC is the most common and direct method for analyzing N-Boc-amino acid enantiomers, other techniques can be employed, though they may require additional sample preparation.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster separations and reduced solvent consumption compared to HPLC. Polysaccharide-based chiral stationary phases are often effective in SFC as well.
-
Gas Chromatography (GC): For GC analysis, the N-Boc-amino acid must first be derivatized to increase its volatility. This typically involves esterification of the carboxylic acid group. A chiral GC column is then used for the enantiomeric separation. This multi-step process can introduce potential sources of error.
-
Capillary Electrophoresis (CE): Chiral CE, often using cyclodextrins as chiral selectors in the running buffer, provides high separation efficiency and requires minimal sample volume.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bases in Diethyl (Boc-amino)malonate Alkylation for Specialty Amino Acid Synthesis
For researchers, scientists, and drug development professionals, the synthesis of novel α-amino acids is a cornerstone of therapeutic innovation. The alkylation of diethyl (Boc-amino)malonate serves as a pivotal step in this process, and the choice of base is critical for maximizing yield and purity. This guide provides an objective comparison of common bases used in this reaction, supported by experimental data and detailed protocols to inform your synthetic strategy.
The selection of an appropriate base for the deprotonation of this compound is a crucial parameter that dictates the efficiency of the subsequent alkylation. The acidity of the α-hydrogen is influenced by the two electron-withdrawing ester groups, making it amenable to a range of bases. However, the strength and nature of the base can significantly impact reaction outcomes, including the prevalence of side reactions. This guide focuses on a comparison between commonly employed bases: sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium carbonate (K₂CO₃).
Performance Comparison of Bases
The following table summarizes the performance of different bases in the alkylation of diethyl malonate, providing a quantitative basis for comparison. While specific data for the Boc-amino derivative is limited in comparative studies, the data for the parent diethyl malonate provides a strong indication of the expected performance.
| Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| Nano-K₂CO₃ | n-Propyl bromide | Not specified | 65 | 85.2[1] | Promotes mono-alkylation selectively; environmentally benign.[1] |
| Sodium Ethoxide (NaOEt) | n-Propyl bromide | Ethanol | Not specified | 60.2[1] | Common and cost-effective; risk of transesterification if alcohol doesn't match the ester.[2] |
| Sodium Hydride (NaH) | General alkyl halides | Aprotic (e.g., THF, DMF) | 0 to reflux | High (qualitative) | Strong, non-nucleophilic base that drives deprotonation to completion, minimizing side reactions from residual starting material.[2][3] Requires anhydrous conditions. |
Experimental Workflow
The general workflow for the alkylation of this compound is depicted below. The key steps involve the deprotonation of the malonate ester to form a nucleophilic enolate, followed by an SN2 reaction with an alkyl halide.
Detailed Experimental Protocols
Protocol 1: Alkylation using Sodium Ethoxide (NaOEt) in Ethanol
Sodium ethoxide is a widely used and cost-effective base for malonate alkylation.[2][4] It is typically prepared in situ by reacting sodium metal with anhydrous ethanol or used as a commercially available solution.
Materials:
-
This compound
-
Sodium metal or Sodium ethoxide solution
-
Anhydrous Ethanol
-
Alkyl halide
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
Preparation of Sodium Ethoxide (if not using a commercial solution): In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small portions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared or commercial sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the enolate solution. The reaction may be exothermic.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired alkylated this compound.
Protocol 2: Alkylation using Sodium Hydride (NaH) in an Aprotic Solvent
Sodium hydride is a strong, non-nucleophilic base that offers the advantage of driving the deprotonation to completion, which can be beneficial for less reactive alkylating agents or to minimize side reactions.[2][3]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Alkyl halide
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1-1.2 equivalents, washed with anhydrous hexane to remove mineral oil if desired) in the chosen anhydrous aprotic solvent.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C and add the alkyl halide (1.0-1.1 equivalents) dropwise.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight, or gently heat to reflux if necessary. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Alkylation using Potassium Carbonate (K₂CO₃)
Potassium carbonate, particularly in its nano-particle form, has emerged as a milder and more environmentally friendly base for malonate alkylation.[1] It can offer high selectivity for mono-alkylation.
Materials:
-
This compound
-
Anhydrous potassium carbonate (or nano-K₂CO₃)
-
Alkyl halide
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Reaction Setup: To a flask containing this compound (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents), add the chosen solvent.
-
Alkylation: Add the alkyl halide (1.0-1.1 equivalents) to the suspension.
-
Reaction Completion: Heat the reaction mixture with vigorous stirring. The optimal temperature will depend on the solvent and alkyl halide used (e.g., 65 °C was reported for n-propyl bromide with nano-K₂CO₃).[1] Monitor the reaction by TLC or GC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter off the potassium carbonate. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Concluding Remarks
The choice of base for the alkylation of this compound is a critical decision that influences both the yield and purity of the desired specialty amino acid precursor.
-
Sodium ethoxide remains a practical and economical choice for many applications.
-
Sodium hydride is a powerful alternative for achieving complete enolate formation and is particularly useful for less reactive systems or when side reactions are a concern.
-
Potassium carbonate , especially in its nano-form, presents a promising, milder, and more selective option, aligning with the principles of green chemistry.
Researchers should select the base that best fits the specific requirements of their synthetic target, considering factors such as the reactivity of the alkylating agent, desired scale of the reaction, and tolerance for potential side products. The protocols provided herein offer a solid foundation for optimizing this crucial synthetic transformation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Diethyl (Boc-amino)malonate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of Diethyl (Boc-amino)malonate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety Considerations
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Eye Irritation (Category 2) [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]
It is also a combustible liquid[1]. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Skin Protection | Laboratory coat and appropriate protective clothing. |
| Respiratory | Use in a well-ventilated area or with a respirator. |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration is a common and effective method for the destruction of combustible organic compounds.
Step 1: Waste Collection
-
Collect waste this compound in a designated, clearly labeled, and sealable container.
-
The container must be made of a material compatible with the chemical.
-
Crucially, do not mix this compound with incompatible waste streams. Avoid mixing with strong acids, bases, or oxidizing agents.
Step 2: Storage of Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
The storage area should be designated for hazardous chemical waste.
-
Ensure the storage temperature is maintained between 2-8°C, as recommended for the pure chemical[1].
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any relevant safety data sheet (SDS) information to the disposal company.
-
Never pour this compound down the drain. [2]
Step 4: Handling Spills
-
In the event of a spill, evacuate the area if necessary.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermicululite, sand, or earth[2][3].
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
Experimental Protocol: Chemical Treatment (for consideration by qualified professionals)
While professional incineration is the standard, chemical degradation through hydrolysis is a theoretical possibility due to the presence of ester and Boc-protecting groups. This should only be attempted by trained professionals in a controlled laboratory setting and in accordance with all applicable regulations.
Principle: The tert-butoxycarbonyl (Boc) group is labile in acidic conditions, and the diethyl ester groups can be hydrolyzed under basic conditions.
Illustrative (Not Prescriptive) Protocol:
-
Acidic Hydrolysis of the Boc Group:
-
The waste compound could be dissolved in a suitable solvent.
-
A strong acid (e.g., trifluoroacetic acid or hydrochloric acid) is carefully added.
-
This process removes the Boc group, generating tert-butanol and carbon dioxide.
-
-
Basic Hydrolysis of the Ester Groups:
-
Following the removal of the Boc group, the resulting diethyl aminomalonate can be treated with a strong base (e.g., sodium hydroxide).
-
This would hydrolyze the ester linkages to form the corresponding carboxylate salt, ethanol, and aminomalonic acid, which is unstable and decarboxylates.
-
-
Neutralization and Disposal:
-
The final solution would need to be neutralized.
-
The resulting aqueous waste must still be disposed of in accordance with local regulations, as it will contain organic byproducts.
-
Disclaimer: This is not a recommended disposal procedure for general laboratory use but an illustration of the chemical principles that could be employed by a specialized waste treatment facility.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Diethyl (Boc-amino)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diethyl (Boc-amino)malonate (CAS No. 102831-44-7). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation. Below is a summary of its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Signal Word: | Warning |
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₆[1][2] |
| Molecular Weight | 275.30 g/mol [2] |
| Appearance | Colorless liquid/oil[1][3] |
| Density | 1.079 g/mL at 25 °C[1][4] |
| Boiling Point | 218 °C[1][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Storage Temperature | 0-8 °C[1] or 2-8°C, sealed in a dry place[3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Operation | Required Personal Protective Equipment |
| Weighing and Solution Preparation | Chemical splash goggles or face shield, nitrile gloves (double gloving recommended), laboratory coat. All operations should be conducted in a certified chemical fume hood or a ventilated balance enclosure. |
| Chemical Reactions and Transfers | Chemical splash goggles, nitrile gloves, laboratory coat. All transfers and reactions must be performed within a certified chemical fume hood. |
| Purification (e.g., Chromatography) | Chemical splash goggles, nitrile gloves, laboratory coat. All purification procedures should be carried out inside a fume hood. |
| Waste Handling and Disposal | Chemical splash goggles, heavy-duty nitrile or neoprene gloves, laboratory coat or chemical-resistant apron. |
| Spill Cleanup | Chemical splash goggles or a full-face shield, heavy-duty nitrile or neoprene gloves, laboratory coat or chemical-resistant coveralls. Respiratory protection (type ABEK (EN14387) respirator filter) may be required depending on the spill's size and location. |
Step-by-Step Handling and Operational Plan
The following workflow outlines the safe handling procedure for this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Standard Operating Procedure
-
Preparation : Before handling the reagent, ensure you have read and understood the Safety Data Sheet (SDS). Equip yourself with the correct PPE as detailed in the table above. Ensure that a safety shower and eyewash station are readily accessible.
-
Weighing and Aliquoting : Conduct all weighing and transfers of this compound inside a certified chemical fume hood to avoid inhalation of any vapors.
-
Reaction Setup : When setting up reactions, add the reagent slowly to the reaction vessel to prevent splashing. Ensure the reaction is performed in a well-ventilated fume hood.
-
Post-Handling : After use, ensure the container is tightly sealed and stored at the recommended temperature (0-8 °C) in a dry, well-ventilated area.[1][3]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |
Spill and Disposal Plan
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, sealed container for disposal.
Waste Disposal:
-
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[5]
-
This material should be disposed of as hazardous waste. Do not empty into drains.[5]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must ensure complete and accurate classification.[5]
The logical flow for handling and disposal is critical for maintaining a safe laboratory environment.
Caption: Logical Relationship for Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
